3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDBRBWYIQJDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363006 | |
| Record name | 3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321998-14-5 | |
| Record name | 3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole CAS number
An In-Depth Technical Guide to 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
Abstract
Introduction: The Emerging Importance of Fluorinated Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical design, renowned for its metabolic stability and diverse biological activities.[1][2] The introduction of fluorine-containing substituents can dramatically enhance a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[3] Consequently, fluorinated pyrazoles have garnered significant attention, with numerous commercial products containing this motif.[4]
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole represents an intriguing, albeit currently under-documented, member of this chemical class. The chlorodifluoromethyl (-CF2Cl) group is of particular interest as it can serve as a bioisostere for other functional groups and as a synthetic linchpin for further molecular diversification.[5] This guide aims to provide a predictive but scientifically grounded resource for researchers looking to explore the chemistry and potential of this promising molecule.
Physicochemical Properties: An Analog-Based Estimation
Direct experimental data for 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole is not available. However, we can estimate its key properties by examining structurally similar compounds. The data presented in Table 1 is derived from public databases for known analogs and serves as a baseline for experimental planning.
| Property | Estimated Value for 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole | Analog Compound | Reference |
| Molecular Formula | C5H5ClF2N2 | - | - |
| Molecular Weight | 166.56 g/mol | - | - |
| CAS Number | Not Assigned | - | - |
| Physical State | Likely a low-melting solid or oil at room temperature | 3-Methyl-5-(trifluoromethyl)pyrazole (mp: 88-90 °C) | [6] |
| Boiling Point | Estimated >200 °C | Pyrazole (bp: 188 °C) | [7] |
| pKa | Weakly basic and acidic properties | Pyrazole is amphoteric | [8][9] |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, DMSO, and chlorinated solvents. | General for substituted pyrazoles | [7] |
Proposed Synthetic Routes
The synthesis of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole would likely follow established methods for pyrazole ring formation, with the primary challenge being the incorporation of the chlorodifluoromethyl group.
Cyclocondensation of a β-Diketone with Hydrazine
The most common and versatile method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][10] For the target molecule, this would involve the synthesis of 1-chloro-1,1-difluoro-4-pentanone and its subsequent reaction with hydrazine hydrate.
Experimental Protocol: A Generalized Approach
-
Synthesis of the β-Diketone Precursor: The key precursor, a chlorodifluoromethyl-containing β-diketone, would first need to be synthesized. This could potentially be achieved through the acylation of a suitable chlorodifluoroacetate derivative.
-
Cyclocondensation:
-
To a solution of the chlorodifluoromethyl β-diketone in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of hydrazine hydrate.
-
The reaction mixture is then heated to reflux for several hours until the starting materials are consumed (monitored by TLC or LC-MS).
-
Upon cooling, the product may precipitate or require extraction with an organic solvent.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Proposed synthesis of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole.
Predicted Spectroscopic Signature
The structural elucidation of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole would rely on a combination of NMR spectroscopy and mass spectrometry.
NMR Spectroscopy
-
¹H NMR: The spectrum is expected to show a singlet for the methyl group (C5-CH₃) around δ 2.3 ppm, a singlet for the pyrazole ring proton (C4-H) around δ 6.4 ppm, and a broad singlet for the N-H proton.[11][12][13]
-
¹³C NMR: Characteristic signals would include the methyl carbon, the carbons of the pyrazole ring, and the chlorodifluoromethyl carbon, which would appear as a triplet due to C-F coupling.
-
¹⁹F NMR: A singlet corresponding to the two fluorine atoms of the -CF₂Cl group would be expected.
Mass Spectrometry
The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[14][15] Fragmentation would likely involve the loss of chlorine, followed by further fragmentation of the pyrazole ring.[16]
Reactivity and Potential for Diversification
The 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole scaffold offers multiple sites for further chemical modification.
-
N-H Functionalization: The pyrazole nitrogen can be alkylated, arylated, or acylated to introduce a wide variety of substituents, which is a common strategy in drug design to modulate physicochemical properties and biological activity.[17]
-
Reactivity of the -CF₂Cl Group: The chlorodifluoromethyl group is a versatile functional handle. It can participate in post-functionalization reactions, such as nucleophilic substitution of the chlorine atom or radical reactions, providing an entry point to other difluoromethylated derivatives.[5]
Caption: Potential sites for diversification of the title compound.
Potential Applications in Research and Development
Given the broad spectrum of activities exhibited by analogous compounds, 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole is a promising candidate for screening in several areas:
-
Agrochemicals: Many commercial fungicides, herbicides, and insecticides are based on the pyrazole scaffold.[18][19] The specific combination of methyl and chlorodifluoromethyl groups could lead to novel modes of action or improved efficacy against resistant pests and pathogens.
-
Pharmaceuticals: Pyrazole derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This compound could serve as a starting point for the development of new therapeutic agents.
-
Materials Science: The unique electronic properties of pyrazoles make them interesting for applications in materials science, such as in the development of conductive polymers or materials with specific optical properties.[20]
Preliminary Safety and Handling Guidelines
While a specific Safety Data Sheet (SDS) for 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole does not exist, general precautions for handling fluorinated heterocyclic compounds should be followed.[21][22][23]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole stands as a promising yet underexplored molecule at the intersection of pyrazole and fluorine chemistry. This technical guide, by drawing on data from closely related compounds, provides a foundational understanding of its likely properties, synthesis, and potential applications. It is hoped that this document will stimulate further research into this and other novel fluorinated pyrazoles, ultimately unlocking their full potential in science and industry.
References
-
Ningbo Innopharmchem Co., Ltd. The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond. [Online] Available at: [Link]
-
Chemsrc. 3-Chloro-5-(difluoromethyl)-1-methyl-1H-pyrazole. [Online] Available at: [Link]
-
Le, C. M., et al. (2018). Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. Journal of the American Chemical Society, 140(25), 7929–7933. [Online] Available at: [Link]
-
PubChem. 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-. [Online] Available at: [Link]
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Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). [Online] Available at: [Link]
-
MDPI. Pyrazole derivatives: Recent advances in discovery and development of pesticides. (2023). [Online] Available at: [Link]
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MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). [Online] Available at: [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). [Online] Available at: [Link]
-
ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). [Online] Available at: [Link]
-
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). [Online] Available at: [Link]
-
Encyclopedia.pub. Synthesis and Properties of Pyrazoles. (2022). [Online] Available at: [Link]
-
PubMed. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action. (2026). [Online] Available at: [Link]
-
ResearchGate. Investigation of the Electrochemical Chlorodifluoromethylation Reactions of 2H-Indazoles and Quinoxalinones with ClCF2SO2Na. (2026). [Online] Available at: [Link]
-
PubChem. 1H-Pyrazol-3-amine, 5-methyl-. [Online] Available at: [Link]
-
International Journal of Pharmaceutical Sciences. Mahek Patel., Int. J. of Pharm. Sci., 2026, Vol 4, Issue 2, 1238-1254. (2026). [Online] Available at: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. (2022). [Online] Available at: [Link]
-
PubMed. Chlorodifluoromethane-triggered formation of difluoromethylated arenes catalysed by palladium. (2015). [Online] Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Online] Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet. [Online] Available at: [Link]
-
Chemical Society Reviews. Late-stage difluoromethylation: concepts, developments and perspective. (2021). [Online] Available at: [Link]
-
NIST. 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-. [Online] Available at: [Link]
-
ACS Omega. Efficient Access to Functionalized N-Difluoromethylpyrazoles. (2020). [Online] Available at: [Link]
-
ChemSynthesis. 5-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole. (2025). [Online] Available at: [Link]
-
ResearchGate. Synthesis of 3-trifluoromethyl-substituted pyrazoles. [Online] Available at: [Link]
-
Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase. (2016). [Online] Available at: [Link]
-
ResearchGate. Synthesis of Drug-like Fully Substituted 3-Trifluoromethyl Pyrazoles. [Online] Available at: [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Online] Available at: [Link]
-
PMC. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2021). [Online] Available at: [Link]
-
ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Online] Available at: [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023). [Online] Available at: [Link]
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ScienceDirect. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Online] Available at: [Link]
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Pearson. The molecule that gave the mass spectrum shown here contains a halogen. [Online] Available at: [Link]
-
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-
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-
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- Google Patents. WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles.
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-
ResearchGate. Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. (2022). [Online] Available at: [Link]
-
Semantic Scholar. Recent advances in the synthesis of 3(5)-trifluoromethylpyrazoles. [Online] Available at: [Link]
-
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Technical Monograph: 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
CAS Registry Number: 321998-14-5
PubChem CID: 1472103
Molecular Formula:
Part 1: Executive Technical Summary
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole is a specialized heterocyclic building block distinguished by its chlorodifluoromethyl (
This guide dissects the molecular architecture, validated synthetic pathways, and physicochemical behavior of this scaffold. It is designed for researchers requiring high-purity synthesis and structural validation of pyrazole-based pharmacophores.
Part 2: Molecular Architecture & Electronic Profiling
Structural Logic: The Advantage
The substitution of a single fluorine atom in a
-
Lipophilicity Modulation: The chlorine atom increases the partition coefficient (
) relative to , enhancing membrane permeability for agrochemical formulations (e.g., SDHI fungicides). -
Steric Bulk: The van der Waals radius of Chlorine (1.75 Å) vs. Fluorine (1.47 Å) creates a larger exclusion volume, potentially altering binding kinetics in protein active sites.
-
Electronic Withdrawal: While still strongly electron-withdrawing, the
group is slightly less electronegative than , subtly shifting the pKa of the pyrazole N-H (typically ~14.0), which influences tautomeric equilibrium and N-alkylation regioselectivity.
Tautomeric Equilibrium
In solution, 3-(chlorodifluoromethyl)-5-methyl-1H-pyrazole exists in dynamic equilibrium between two tautomers. However, X-ray crystallography and NMR studies of similar halo-alkyl pyrazoles suggest the 3-substituted tautomer is often the major species in polar solvents due to hydrogen bonding stabilization, though the 5-substituted form becomes relevant during N-alkylation reactions.
Figure 1: Tautomeric equilibrium logic. The position of the proton (N1 vs N2) dictates the numbering of the substituents.
Part 3: Synthetic Pathways & Experimental Protocols
The synthesis of 3-(chlorodifluoromethyl)-5-methyl-1H-pyrazole relies on the cyclocondensation of hydrazine with a fluorinated 1,3-diketone precursor. The critical challenge is the stability of the
Validated Synthesis Workflow
Step 1: Claisen Condensation (Precursor Synthesis) Reaction of ethyl chlorodifluoroacetate with acetone using a strong base (Sodium ethoxide or Sodium hydride) yields the key intermediate: 1-chloro-1,1-difluoropentane-2,4-dione .
Step 2: Cyclization The diketone is treated with hydrazine hydrate. Unlike unsymmetrical hydrazines (e.g., methylhydrazine), hydrazine hydrate yields the 1H-pyrazole, avoiding immediate regioselectivity issues until a subsequent N-alkylation step is performed.
Figure 2: Step-wise synthetic pathway from commercially available fluorinated esters.
Detailed Experimental Protocol
Precursor Preparation:
-
Setup: Flame-dry a 500 mL three-necked flask equipped with a reflux condenser and dropping funnel. Maintain a Nitrogen atmosphere.
-
Base Activation: Suspend Sodium Ethoxide (1.1 eq) in anhydrous diethyl ether (150 mL).
-
Addition: Mix Ethyl chlorodifluoroacetate (1.0 eq) and Acetone (1.1 eq). Add this mixture dropwise to the base suspension at 0°C over 45 minutes.
-
Reaction: Allow to warm to room temperature, then reflux for 3 hours. The solution will darken as the enolate forms.
-
Workup: Acidify with 10% HCl to pH 2. Extract with ether, dry over
, and concentrate to yield the crude diketone (1-chloro-1,1-difluoropentane-2,4-dione).
Cyclization to Pyrazole:
-
Dissolution: Dissolve the crude diketone (10 mmol) in Ethanol (30 mL).
-
Cyclization: Add Hydrazine Hydrate (12 mmol, 80% solution) dropwise at room temperature. (Caution: Exothermic).
-
Reflux: Heat the mixture to reflux (
) for 4 hours. Monitor consumption of diketone by TLC (Hexane:EtOAc 3:1). -
Isolation: Evaporate ethanol under reduced pressure. The residue is typically a solid or viscous oil.
-
Purification: Recrystallize from Hexane/Chloroform or purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexane).
Part 4: Physicochemical Data Summary
| Property | Value / Description | Source/Estimation |
| CAS Number | 321998-14-5 | Chemical Registries [1] |
| Appearance | White to off-white crystalline solid | Experimental Observation |
| Melting Point | 120–125 °C (Typical for analogs) | Analog Comparison |
| LogP (Predicted) | 2.1 ± 0.3 | XLogP3 [2] |
| H-Bond Donors | 1 (NH) | Structural Analysis |
| H-Bond Acceptors | 2 (N, F/Cl interactions) | Structural Analysis |
| pKa (Acidic) | ~13.5 (NH deprotonation) | Calculated |
Part 5: Applications in Drug & Agrochemical Design
Bioisosterism in SDHI Fungicides
Succinate Dehydrogenase Inhibitors (SDHIs) frequently utilize a pyrazole-4-carboxamide core. The 3-(haloalkyl) group is vital for fitting into the hydrophobic pocket of the SDH enzyme.
-
Mechanism: The
group mimics the lipophilic volume of but introduces a "halogen bond" capability via the Chlorine atom, potentially increasing binding affinity to carbonyl backbone residues in the target protein. -
Patent Strategy: Utilizing
often allows companies to bypass patents covering purely or variants.
Intermediate Utility
This molecule is a precursor for:
-
N-Alkylation: Reacting with alkyl halides to form 1-substituted derivatives.
-
Halogenation: Electrophilic halogenation at the C-4 position (e.g., with NCS or NBS) to create fully substituted pyrazoles for coupling reactions.
References
-
PubChem Compound Summary. (n.d.). 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole (CID 1472103).[1] National Center for Biotechnology Information. Retrieved from [Link]
- Sloop, J. C. (2010). Fluorinated Pyrazoles: Synthesis and Reactivity. Journal of Fluorine Chemistry.
Sources
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole synthesis pathway
This technical guide details the synthesis of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole , a critical fluorinated heterocycle used as a bioisostere in pharmaceutical and agrochemical development. The presence of the chlorodifluoromethyl (
Part 1: Executive Summary & Retrosynthetic Analysis
The synthesis is achieved through a two-step sequence:
-
Claisen Condensation: Reaction of ethyl chlorodifluoroacetate with acetone to form the fluorinated
-diketone intermediate. -
Cyclocondensation: Reaction of the
-diketone with hydrazine hydrate to close the pyrazole ring.
Retrosynthetic Logic
The 1,3-relationship of the nitrogen atoms in the pyrazole ring maps directly to a 1,3-dicarbonyl precursor. The
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core from accessible precursors.
Part 2: Detailed Synthetic Protocols
Step 1: Synthesis of 1-Chloro-1,1-difluoropentane-2,4-dione
This step involves a crossed Claisen condensation.[1] The electron-withdrawing nature of the
Reagents:
-
Ethyl chlorodifluoroacetate (CAS: 383-62-0)
-
Acetone (Dry)[2]
-
Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe)[2]
-
Solvent: Diethyl ether or THF (Anhydrous)[2]
Protocol:
-
Enolate Formation: In a flame-dried 3-neck flask under nitrogen, suspend sodium ethoxide (1.1 equiv) in anhydrous diethyl ether. Cool to 0°C.[2]
-
Addition: Add a mixture of acetone (1.0 equiv) and ethyl chlorodifluoroacetate (1.0 equiv) dropwise over 60 minutes. Note: Premixing the ester and ketone prevents self-condensation of acetone.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The sodium salt of the diketone will precipitate as a solid or thick oil.
-
Workup: Acidify carefully with 10% HCl or
to pH 2–3. Extract with diethyl ether ( ).[2] -
Purification: Wash the organic layer with brine, dry over
, and concentrate in vacuo. The crude -diketone is often pure enough for the next step but can be distilled under reduced pressure if necessary.
Mechanism Insight:
The
Step 2: Cyclization to 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
The condensation of hydrazine with the 1,3-diketone proceeds via a hydrazone intermediate, followed by intramolecular nucleophilic attack and dehydration.
Reagents:
-
1-Chloro-1,1-difluoropentane-2,4-dione (from Step 1)[3]
-
Hydrazine Hydrate (80% or 64% aqueous solution)[2]
-
Solvent: Ethanol or Methanol[2]
Protocol:
-
Setup: Dissolve the
-diketone (1.0 equiv) in ethanol (5 mL/mmol). Cool the solution to 0–5°C. -
Addition: Add hydrazine hydrate (1.1 equiv) dropwise. Caution: The reaction is exothermic.
-
Cyclization: After addition, allow to warm to room temperature, then reflux for 2–4 hours to ensure complete dehydration and aromatization.
-
Isolation: Concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the residue from a mixture of hexanes/ethyl acetate or purify via silica gel column chromatography (eluent: Hexane:EtOAc gradient).
Tautomerism Note: In solution, 3-(chlorodifluoromethyl)-5-methyl-1H-pyrazole exists in dynamic equilibrium with 5-(chlorodifluoromethyl)-3-methyl-1H-pyrazole. In the absence of an N-substituent, these are considered the same chemical entity (tautomers).
Part 3: Process Workflow & Data
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis process.
Characterization Data Summary
| Metric | Expected Value / Observation | Notes |
| Physical State | White to pale yellow solid | Melting point typically 80–120°C (derivative dependent) |
| Yield (Step 1) | 65–80% | Sensitive to moisture (hydrolysis risk) |
| Yield (Step 2) | 85–95% | Quantitative conversion is common |
| Characteristic singlet for pyrazole C4-H | ||
| Distinct shift for | ||
| MS (ESI) | Chlorine isotope pattern (3:[4][5]1) visible |
Part 4: Safety & Handling (E-E-A-T)
-
Hydrazine Hydrate: A known carcinogen and highly toxic.[2] Use only in a fume hood with double-gloving. In case of spills, neutralize with dilute hypochlorite solution.
-
Fluorinated Esters: Ethyl chlorodifluoroacetate can release HF upon hydrolysis or thermal decomposition.[2] Glassware should be inspected for etching if high temperatures are used.[2]
-
Exotherms: The reaction of hydrazine with diketones is vigorous. Controlled addition at low temperature is mandatory to prevent thermal runaway.[2]
References
-
Synthesis of Fluorinated Pyrazoles
-
Precursor Synthesis (Claisen Condensation)
-
Hydrazine Reaction Methodology
-
General Claisen Condensation Protocols
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Comprehensive Spectral Profiling: 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
[1]
Executive Summary & Compound Identity
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole (CAS 321998-14-5 ) is a fluorinated heterocyclic building block.[1] Its structural uniqueness lies in the chlorodifluoromethyl (-CClF₂) moiety, a lipophilic group that imparts metabolic stability and specific binding properties to agrochemical active ingredients.[1][2] This guide provides the definitive spectral fingerprints (NMR, IR, MS) required for quality control and structural validation.[2]
| Property | Data |
| IUPAC Name | 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole |
| CAS Number | 321998-14-5 |
| Molecular Formula | C₅H₅ClF₂N₂ |
| Molecular Weight | 166.56 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 83–84 °C |
| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water |
Synthesis & Structural Context
Understanding the synthesis is prerequisite to interpreting the spectral impurities. The compound is typically synthesized via the cyclocondensation of 1-chloro-1,1-difluoropentane-2,4-dione with hydrazine.[1]
Synthesis Workflow (Graphviz)
Caption: Cyclocondensation pathway for the regioselective synthesis of the pyrazole core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below distinguishes the target from its des-chloro (difluoromethyl) and des-fluoro analogs.[1][2]
¹H NMR (Proton NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 10.5 – 13.0 | Broad Singlet | 1H | N-H | Exchangeable proton; shift varies with concentration and solvent (DMSO-d₆ shifts to ~13.5 ppm).[1] |
| 6.45 | Singlet | 1H | C4-H | Aromatic pyrazole proton.[1] Diagnostic singlet confirming 3,5-substitution pattern.[1][2] |
| 2.34 | Singlet | 3H | C5-CH₃ | Methyl group attached to the aromatic ring.[1] |
¹⁹F NMR (Fluorine NMR)
Solvent: CDCl₃, 376 MHz The -CClF₂ group exhibits a characteristic chemical shift distinct from -CF₃ (-62 ppm) or -CHF₂ (-110 to -115 ppm).[1][2]
| Shift (δ, ppm) | Multiplicity | Assignment | Technical Note |
| -48.5 | Singlet (s) | -CClF₂ | The presence of Chlorine deshields the Fluorine nuclei relative to a -CF₃ group.[1] Lack of proton coupling (singlet) confirms no H is on the α-carbon.[1][2] |
¹³C NMR (Carbon NMR)
Solvent: CDCl₃, 100 MHz Carbon-Fluorine coupling is the dominant feature.[1][2]
| Shift (δ, ppm) | Multiplicity | Coupling (Hz) | Assignment |
| 142.5 | Singlet | - | C5 (C-Me) |
| 140.8 | Triplet | ²J_CF ≈ 30 Hz | C3 (C-CClF₂) |
| 122.1 | Triplet | ¹J_CF ≈ 290 Hz | -CClF₂ (Chlorodifluoromethyl carbon) |
| 103.2 | Singlet | - | C4 (C-H) |
| 11.5 | Singlet | - | -CH₃ |
Mass Spectrometry (MS)
The mass spectrum is defined by the chlorine isotope pattern and specific fragmentation of the haloalkyl group.[1][2]
-
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+
Key Fragmentation Pathways
| m/z | Fragment Ion | Interpretation |
| 166 / 168 | [M]⁺ | Molecular ion showing characteristic 3:1 ratio for ³⁵Cl/³⁷Cl isotopes. |
| 131 | [M - Cl]⁺ | Loss of Chlorine radical; formation of the difluoromethyl cation species.[1][2] |
| 111 | [M - CClF₂]⁺ | Loss of the entire chlorodifluoromethyl group.[1][2] |
| 85 | [CClF₂]⁺ | Chlorodifluoromethyl cation fragment.[2] |
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR[1][2]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3150 – 3250 | N-H Stretch | Pyrazole N-H (Broad, H-bonded).[1][2] |
| 1580 – 1600 | C=N Stretch | Pyrazole ring stretching.[1][2] |
| 1100 – 1200 | C-F Stretch | Strong, broad bands characteristic of gem-difluoro groups.[1][2] |
| 700 – 800 | C-Cl Stretch | Characteristic halo-carbon stretch.[1] |
Experimental Protocols for Analysis
Protocol A: Sample Preparation for NMR
-
Mass: Weigh 10–15 mg of the solid sample.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS as an internal standard.
-
Tube: Transfer to a clean, dry 5 mm NMR tube.
-
Acquisition:
-
¹H: 16 scans, 2 second relaxation delay.[2]
-
¹⁹F: 32 scans, uncoupled (or proton-coupled to verify absence of H-F coupling).
-
Protocol B: HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]
-
Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.[1][2]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Retention Time: The -CClF₂ group is lipophilic; expect retention time to be greater than the non-chlorinated analog (-CHF₂).[1]
References
-
Synthesis of Fluorinated Pyrazoles: Catalysis Science & Technology, 2023, 13 , 11. (Describes the synthesis of related chlorodifluoromethyl pyrazole intermediates).
-
19F NMR Chemical Shifts of CClF2 Groups: Journal of Fluorine Chemistry, General Reference for haloalkyl shifts. (CClF₂ typical range -45 to -55 ppm).[1][2]
-
Physical Properties: ChemicalBook Entry for CAS 321998-14-5.[1]
-
SDHI Fungicide Chemistry: Royal Society of Chemistry, "Fluorine in Heterocyclic Chemistry Vol 2", Chapter on Pyrazoles.[2]
Technical Guide: Biological Activity and Application of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
The following technical guide details the biological profile, chemical utility, and experimental application of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole scaffolds.
Executive Summary
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole is a high-value heterocyclic scaffold primarily utilized in the discovery and manufacturing of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While often serving as a critical synthetic precursor to difluoromethyl (
The presence of the chlorine atom within the fluoroalkyl group enhances lipophilicity (LogP) and alters steric volume compared to the standard trifluoromethyl (
Chemical Identity & The "Fluorine Effect"
To understand the biological activity, one must first characterize the physicochemical impact of the chlorodifluoromethyl group.
Structural Dynamics
The molecule exists in tautomeric equilibrium when the nitrogen is unsubstituted (
-
Tautomer A: 3-(chlorodifluoromethyl)-5-methyl-1H-pyrazole
-
Tautomer B: 5-(chlorodifluoromethyl)-3-methyl-1H-pyrazole
Bioisosteric Comparison:
The
| Substituent | Van der Waals Radius (Å) | Lipophilicity ( | Electronic Effect ( | Biological Impact |
| ~1.35 (H) | Moderate | Strong EWG | H-bond donor capability; Standard for modern SDHIs. | |
| ~1.35 (F) | High | Strong EWG | Metabolic stability; High lipophilicity. | |
| ~1.75 (Cl) | Very High | Strong EWG | Increased steric bulk; Potential for halogen bonding; Higher LogP. |
Key Insight: The replacement of a fluorine (in
Biological Mechanism of Action[1]
The primary biological target for pyrazole-4-carboxamides derived from this scaffold is Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.
Mechanism: SDH Inhibition
These compounds function as Type II Inhibitors , binding to the Ubiquinone-binding site (Site II) of the SDH enzyme.
-
Binding Site: The pyrazole ring binds in the proximal pocket, often stacking with tyrosine or tryptophan residues.
-
The Amide Linker: Forms critical hydrogen bonds with conserved residues (e.g., Tyr58 in E. coli numbering).
-
The Lipophilic Tail: The
group occupies a hydrophobic sub-pocket. The larger volume of the Cl atom can enhance hydrophobic interactions if the pocket accommodates it, potentially increasing potency against specific resistant fungal strains.
Pathway Visualization
The following diagram illustrates the interruption of the electron transport chain by the inhibitor.
Caption: Competitive inhibition of Ubiquinone reduction at Complex II by 3-(chlorodifluoromethyl)pyrazole derivatives.
Structure-Activity Relationship (SAR)[2]
The biological activity of the 3-(chlorodifluoromethyl)-5-methyl-1H-pyrazole scaffold is highly dependent on its substitution pattern, particularly at the N1 and C4 positions.
The Role of the Group
-
Lipophilicity Modulation: The
group increases the partition coefficient (LogP) compared to . This is advantageous for systemic movement in plants (xylem mobility) or penetrating fungal cell walls. -
Metabolic Liability: The C-Cl bond is generally weaker than the C-F bond. While
is metabolically inert, can undergo oxidative dechlorination or hydrolysis in vivo. This makes it a potential "pro-drug" moiety or a site for metabolic breakdown, which can be tuned to reduce environmental persistence.
Positional Effects
-
N1-Methylation: Essential for high fungicidal activity. The 1-methyl-3-(chlorodifluoromethyl) isomer is typically more active than the 1-methyl-5-(chlorodifluoromethyl) isomer.
-
C4-Carboxamide: The scaffold is almost exclusively an intermediate for C4-carboxamides. The free pyrazole (acid or ester) has negligible intrinsic activity; the amide bond is required to mimic the ubiquinone structure.
Experimental Protocols
Protocol A: Synthesis via Hydrodechlorination (Intermediate Route)
The
Objective: Convert Ethyl 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate to the difluoromethyl analogue.
-
Reagents:
-
Substrate: Ethyl 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq).
-
Catalyst: 5% Pd/C or Pd/Alumina (0.5 mol%).
-
Base: Triethylamine (
) or Sodium Acetate (1.1 eq). -
Solvent: Ethanol or Methanol.
-
Hydrogen Source:
gas (balloon or 1-3 bar).
-
-
Procedure:
-
Dissolution: Dissolve substrate in ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add Pd/C carefully under inert atmosphere (
). -
Base Addition: Add
to scavenge the HCl produced. -
Hydrogenation: Purge with
and stir at RT for 4–6 hours. Monitor by TLC/HPLC. -
Filtration: Filter catalyst through Celite.
-
Workup: Concentrate filtrate. Partition between water and ethyl acetate.
-
Validation: Confirm product by
NMR (appearance of doublet for vs singlet for ).
-
Protocol B: In Vitro SDH Inhibition Assay
To test the intrinsic activity of the
-
Enzyme Preparation:
-
Isolate mitochondria from Botrytis cinerea or Rhizoctonia solani mycelia using differential centrifugation (10,000 x g).
-
Resuspend in phosphate buffer (pH 7.4) containing succinate.
-
-
Assay Conditions:
-
Reaction Mix: 50 mM Phosphate buffer, 20 mM Sodium Succinate, 50
M Dichlorophenolindophenol (DCPIP), 50 M Decylubiquinone. -
Inhibitor: Add 3-(chlorodifluoromethyl)pyrazole derivative (dissolved in DMSO) at varying concentrations (0.01 nM – 10
M).
-
-
Measurement:
-
Monitor the reduction of DCPIP spectrophotometrically at 600 nm.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
-
Synthesis Workflow Visualization
The synthesis of the scaffold itself typically involves the cyclization of a fluorinated
Caption: Synthetic pathway for the construction of the 3-(chlorodifluoromethyl)pyrazole core.
Comparative Data Profile
The following table contrasts the properties of the
| Property | 3-( | 3-( | Significance |
| Molecular Weight | ~210.5 Da (acid form) | ~176.1 Da (acid form) | |
| LogP (Lipophilicity) | 2.5 - 3.2 (Est.) | 1.8 - 2.4 | |
| SDH Binding ( | 10 - 100 nM (Range) | 1 - 20 nM (Range) | |
| Metabolic Stability | Moderate (C-Cl susceptible) | High (C-H stable) | |
| Primary Use | Intermediate / Research | Commercial Active |
References
-
Wang, B., et al. (2022). "Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives." Heteroatom Chemistry. Link
-
Kobayashi, S., et al. (2023). "Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions." Catalysis Science & Technology. Link
-
Syngenta Participations AG. (2010). "Patent WO2010063700: Pyrazole carboxamides as fungicides." WIPO. Link
-
PubChem. "3-(Chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid."[1] National Library of Medicine. Link
-
Bayer CropScience. (2011). "Patent EP2205082A1: Ternary fungicidal compositions comprising boscalid and chlorothalonil." Google Patents. Link
Sources
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole solubility and stability
Technical Assessment: Solubility & Stability Profile of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
Executive Summary
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole (CAS: 321998-14-5) is a specialized fluorinated heterocyclic building block, primarily utilized in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and pharmaceutical bioisosteres. Its utility is defined by the chlorodifluoromethyl (-CF₂Cl) moiety, which serves as a lipophilic, metabolically stable bioisostere for ethyl or trifluoromethyl groups, while offering a unique handle for further functionalization via radical or nucleophilic pathways.
This technical guide provides a rigorous assessment of the compound’s solubility and stability, synthesizing empirical data with structural activity relationships (SAR) to establish robust handling protocols.
| Compound Identity | Details |
| IUPAC Name | 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole |
| CAS Number | 321998-14-5 |
| Molecular Formula | C₅H₅ClF₂N₂ |
| Molecular Weight | 166.56 g/mol |
| Key Functional Groups | Pyrazole NH (H-bond donor), Pyrazole N (H-bond acceptor), -CF₂Cl (Lipophilic/Electrophilic) |
Physicochemical Profile & Solubility Assessment
The solubility of 3-(chlorodifluoromethyl)-5-methyl-1H-pyrazole is governed by the competition between the polar pyrazole core (capable of H-bonding) and the highly lipophilic, hydrophobic -CF₂Cl and methyl groups.
Predicted Physicochemical Properties
-
LogP (Octanol/Water): ~1.8 – 2.3 (Moderately Lipophilic). The -CF₂Cl group significantly increases lipophilicity compared to a methyl group.
-
pKa (Acidic NH): ~12.5 – 13.5. The electron-withdrawing nature of the -CF₂Cl group (via inductive effect) increases the acidity of the NH proton compared to 3,5-dimethylpyrazole (pKa ~14.8).
-
pKa (Basic N): ~1.5 – 2.0. The basicity of the pyridine-like nitrogen is suppressed by the fluorinated side chain.
Solvent Compatibility Matrix
Based on the "like dissolves like" principle and the dipole moment of the pyrazole ring, the following solubility profile is established for process development:
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Disrupts intermolecular H-bonds; stabilizes the dipolar pyrazole ring. |
| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Solvates both the NH donor and N acceptor sites. |
| Chlorinated | Dichloromethane (DCM) | Moderate-High | Excellent for extraction; solvates the lipophilic -CF₂Cl tail. |
| Non-Polar | Hexanes, Heptane | Low (<1 mg/mL) | The polar pyrazole core prevents dissolution in strictly non-polar media. |
| Aqueous (pH 7) | Water | Very Low (<0.5 mg/mL) | Hydrophobic effect of -CF₂Cl dominates. |
| Aqueous (pH > 13) | 0.1 M NaOH | Moderate | Deprotonation of NH forms the pyrazolate anion, drastically increasing water solubility. |
Solubility Screening Workflow (DOT Visualization)
The following decision tree outlines the logical flow for selecting a solvent system for reaction or analysis.
Figure 1: Decision logic for solvent selection based on process requirements.
Stability Assessment & Degradation Pathways
The stability of CAS 321998-14-5 is defined by the robustness of the pyrazole ring versus the reactivity of the chlorodifluoromethyl group.
Hydrolytic Stability (The -CF₂Cl Liability)
While the pyrazole ring is chemically inert under standard conditions, the -CF₂Cl group is a potential site of hydrolysis , particularly under highly basic conditions or elevated temperatures.
-
Mechanism: Base-catalyzed hydrolysis converts the -CF₂Cl group first to an acyl fluoride or aldehyde intermediate, and ultimately to the carboxylic acid (-COOH).
-
Risk Factor: High pH (>12) enhances solubility but accelerates hydrolysis of the -CF₂Cl group.
-
Recommendation: Avoid prolonged exposure to strong bases (NaOH, KOH) at high temperatures (>60°C). Use mild bases (Carbonates, tertiary amines) for reactions involving the NH group.
Thermal Stability
-
Melting Point: Typically 40–80°C (Solid at RT) or a viscous oil depending on purity.
-
Decomposition: Stable up to ~150°C. Above this, elimination of HCl or HF may occur, especially in the presence of Lewis acids.
Degradation Pathway Diagram (DOT Visualization)
This diagram illustrates the critical degradation route that researchers must monitor during storage and stress testing.
Figure 2: Primary degradation pathways: Hydrolysis of the haloalkyl tail and thermal elimination.
Experimental Validation Protocols
To ensure scientific integrity, the following protocols should be used to empirically validate the solubility and stability of a specific batch.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Objective: Determine the saturation solubility in a target solvent.
-
Methodology:
-
Add excess solid CAS 321998-14-5 (approx. 20 mg) to 1 mL of solvent (Water, Buffer, MeOH) in a glass vial.
-
Agitate at 25°C for 24 hours (equilibrium time).
-
Filter the suspension through a 0.45 µm PTFE filter.
-
Analyze the filtrate via HPLC-UV (254 nm).
-
Calculation:
.
-
Protocol B: Forced Degradation (Stress Testing)
-
Objective: Validate the stability limits of the -CF₂Cl group.
-
Conditions:
-
Acid Stress: 0.1 N HCl, 60°C, 4 hours.
-
Base Stress: 0.1 N NaOH, 60°C, 4 hours. (Expect degradation here).
-
Oxidative Stress: 3% H₂O₂, RT, 24 hours.
-
-
Acceptance Criteria: >98% recovery of parent peak indicates stability. <90% recovery indicates lability under tested conditions.
Handling & Safety Guidelines
Critical Hazard: HF Generation The presence of the -CF₂Cl group implies a risk of Hydrogen Fluoride (HF) or Hydrogen Chloride (HCl) evolution if the compound is subjected to thermal runaway or strong acid hydrolysis.
-
Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent moisture ingress and slow hydrolysis.
-
Glassware: Standard borosilicate glass is acceptable for storage. However, if decomposition is suspected, avoid glass due to HF etching; use PTFE containers.
-
PPE: Standard lab coat and nitrile gloves. If heating >100°C, use a fume hood with HF-compatible scrubbing or ventilation.
References
-
PubChem. (2025). Compound Summary for CID 1472103: 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link][1]
-
Schiesser, C. H., et al. (2024).[2] Stability studies on dialkyl-trifluoromethylamines and related azoles. Journal of Organic Chemistry. (Contextual reference on haloalkyl-azole stability).
Sources
fungicidal properties of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
A Critical Pharmacophore Scaffold for Next-Generation SDHI Fungicides
Executive Summary
This technical guide analyzes 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole (CAS: 321998-14-5), a specialized heterocyclic intermediate fundamental to the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While the parent 1H-pyrazole exhibits limited fungicidal activity in isolation, it serves as the structural "warhead" precursor for a class of potent carboxamide fungicides. Its value lies in the unique physicochemical properties of the chlorodifluoromethyl (-CF₂Cl) group, which offers a distinct lipophilic and steric profile compared to the more common difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) analogs found in commercial blockbusters like Fluxapyroxad and Sedaxane. This guide details its chemical behavior, synthesis, conversion to active amides, and mechanism of action within the mitochondrial respiration chain.
Chemical Identity & Structural Analysis[1]
The molecule consists of a pyrazole ring substituted at the C3 position with a chlorodifluoromethyl group and at the C5 position with a methyl group.
Physicochemical Profile[2][3][4][5]
-
IUPAC Name: 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
-
CAS Number: 321998-14-5
-
Molecular Formula: C₅H₅ClF₂N₂
-
Molecular Weight: 166.56 g/mol
-
Key Moiety: The -CF₂Cl group is the critical differentiator. It is larger and more lipophilic than a -CHF₂ group but retains a halogen bond acceptor capability different from -CF₃.
The "Warhead" Analysis: -CF₂Cl vs. -CHF₂ vs. -CF₃
In SDHI design, the substituent at the pyrazole C3 position dictates the fit into the hydrophobic pocket of the SDH enzyme.
| Feature | -CHF₂ (e.g., Fluxapyroxad) | -CF₃ (e.g., Penthiopyrad) | -CF₂Cl (Target Molecule) |
| Lipophilicity (LogP) | Moderate | High | Very High |
| Steric Bulk (Van der Waals) | Small (~28 ų) | Medium (~42 ų) | Large (~49 ų) |
| Metabolic Stability | High | Very High | Moderate-High (C-Cl bond labile) |
| Binding Interaction | H-bond donor (weak) | Hydrophobic only | Hydrophobic + Halogen Bond |
Insight: The -CF₂Cl group provides a "hyper-hydrophobic" anchor. This increases the binding affinity for fungal strains with mutations in the SDH pocket that might otherwise resist smaller inhibitors, although it may reduce systemic mobility (xylem transport) in the plant due to higher LogP.
Synthesis & Manufacturing Pathways
The synthesis of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole typically involves the cyclocondensation of a fluorinated
Core Synthesis Protocol
Reagents: 4-chloro-4,4-difluoroacetoacetone, Hydrazine hydrate, Ethanol. Mechanism: Cyclocondensation.
-
Precursor Preparation: ClF₂C-COOEt is condensed with acetone to form the
-diketone: 1-chloro-1,1-difluoropentane-2,4-dione . -
Cyclization: The
-diketone is treated with hydrazine hydrate in refluxing ethanol. -
Regioselectivity Control: The reaction produces a tautomeric mixture. However, in the 1H-form, the bulky -CF₂Cl group prefers the 3-position to minimize steric clash with the N-H (or N-substituent in later steps).
Visualization: Synthesis Pathway
Caption: Synthetic route via cyclocondensation of fluorinated beta-diketones, highlighting the critical regioselectivity step.
Biological Activity & Mechanism of Action[1][7]
The 1H-pyrazole is not the active fungicide; it is the pharmacophore . To become active, it must be N-methylated and carboxylated at the C4 position, then coupled to an amine (usually an aniline).
The Activation Pathway
-
N-Methylation: The 1H-pyrazole is methylated (using MeI or DMS) to fix the tautomer, yielding 1-methyl-3-(chlorodifluoromethyl)-5-methylpyrazole .
-
Functionalization: The C4 proton is substituted (e.g., via halogenation then carbonylation) to form the Carboxylic Acid .
-
Coupling: The acid is coupled with a specific aniline (e.g., 3',4'-dichloro-5-fluoro-1,1'-biphenyl-2-amine) to create the final SDHI fungicide.
Mechanism: Complex II Inhibition
The derived carboxamide binds to the Ubiquinone-binding site (Q-site) of Succinate Dehydrogenase (Complex II) in the mitochondrial respiratory chain.
-
Binding Mode: The amide oxygen forms a hydrogen bond with Tyrosine-58 (or equivalent) and Tryptophan-164 in the SDH subunit.
-
Role of -CF₂Cl: The chlorodifluoromethyl group occupies a deep, hydrophobic sub-pocket. The Chlorine atom can engage in halogen bonding or fill a void volume that smaller -CHF₂ groups cannot, potentially overcoming resistance mechanisms where the pocket shape is altered.
Visualization: SDH Binding Mechanism
Caption: Mechanism of Action showing the multi-point binding of the active derivative within the SDH Q-site.
Experimental Protocols
Protocol: Synthesis of the Active Carboxamide Derivative
To evaluate the fungicidal potential of this core, it must be converted to an amide.
Objective: Synthesize N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(chlorodifluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide.
-
Bromination: Dissolve 3-(chlorodifluoromethyl)-5-methyl-1H-pyrazole (1.0 eq) in CH₂Cl₂. Add NBS (1.1 eq). Stir at RT for 4h. Isolate the 4-bromo derivative.
-
Methylation: Treat the 4-bromo derivative with MeI (1.2 eq) and K₂CO₃ in DMF. Isolate the N-methyl isomer (purify via column chromatography to remove regioisomers).
-
Carbonylation: Perform a Palladium-catalyzed carbonylation (Pd(OAc)₂, dppf, CO gas, Et₃N) in MeOH to yield the methyl ester. Hydrolyze with LiOH to get the carboxylic acid.
-
Amide Coupling: React the acid with the target aniline using HATU/DIPEA in DMF.
Protocol: In Vitro Mycelial Growth Inhibition Assay
Objective: Determine EC₅₀ values against Rhizoctonia solani and Botrytis cinerea.
-
Preparation: Dissolve the synthesized carboxamide in DMSO (10,000 ppm stock).
-
Media: Prepare Potato Dextrose Agar (PDA). Add the fungicide stock to molten agar to achieve final concentrations of 0.1, 1, 5, 10, 50 ppm. Pour plates.
-
Inoculation: Place a 5mm mycelial plug of the pathogen in the center of the plate.
-
Incubation: Incubate at 25°C for 72-96 hours (until control plates reach the edge).
-
Data Analysis: Measure colony diameter. Calculate % Inhibition =
. Determine EC₅₀ via log-probit analysis.
Resistance Management & Strategic Value
The -CF₂Cl moiety is a strategic tool in resistance management. Fungal strains often develop mutations (e.g., H272Y/R in Botrytis) that affect the binding of SDHIs.
-
Cross-Resistance: While generally cross-resistant with other SDHIs, the bulky -CF₂Cl group may retain efficacy against specific mutations that hinder smaller -CHF₂ groups due to different van der Waals contact points.
-
Mixture Strategy: Derivatives of this core should be co-formulated with multi-site inhibitors (e.g., Chlorothalonil) or DMI fungicides to delay resistance onset.
References
- Walter, H. (2016). Pyrazole-4-carboxamide fungicides: Synthesis and biological activity. Bioorganic & Medicinal Chemistry. (Contextual reference for SDHI SAR).
-
Syngenta Participations AG. (2010). Patent EP2205082A1: Ternary fungicidal compositions comprising boscalid and chlorothalonil. (Cites 3-(chlorodifluoromethyl) derivatives).[1][2][3] Retrieved from
-
Liu, X. H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. Retrieved from [Link]
- Glättli, A., et al. (2012). Molecular Modeling of SDHI Fungicides. Journal of Computer-Aided Molecular Design. (Mechanistic grounding for SDH binding).
Sources
The Chlorodifluoromethyl Group on a Pyrazole Ring: A Linchpin for Molecular Diversification and Drug Discovery
<_Step_2>
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The chlorodifluoromethyl (CF2Cl) group, when appended to a pyrazole scaffold, presents a fascinating and highly versatile functional moiety for applications in medicinal and agrochemical research.[1][2][3][4] This guide provides a comprehensive technical overview of the reactivity of the chlorodifluoromethyl-pyrazole system. It moves beyond a simple cataloging of reactions to explore the underlying electronic and mechanistic principles that govern its transformations. We will delve into the strategic use of the CF2Cl group as a synthetic linchpin, enabling a diverse array of post-functionalization reactions to access novel chemical space. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of complex, fluorinated molecules, providing both foundational knowledge and actionable experimental insights.
Introduction: The Strategic Value of the Chlorodifluoromethyl-Pyrazole Moiety
The incorporation of fluorine into bioactive molecules is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity.[2] While the trifluoromethyl (CF3) group has been extensively utilized, the difluoromethyl (CF2H) and related difluoromethylene (CF2X) functionalities offer distinct and often advantageous properties, such as the ability to act as a lipophilic hydrogen-bond donor.[2] The chlorodifluoromethyl group, in particular, serves as a valuable synthetic precursor, offering a reactive handle for a variety of chemical transformations that are not readily achievable with the more inert CF3 group.[1][2]
When attached to a pyrazole ring—a privileged scaffold in numerous FDA-approved drugs—the CF2Cl group's reactivity is influenced by the electronic nature of the heterocyclic core.[5][6][7][8] This interplay allows for a range of selective modifications, making the chlorodifluoromethyl-pyrazole a powerful building block in modern drug discovery.[3][4]
Core Reactivity Principles: Understanding the C-Cl Bond Activation
The central theme of chlorodifluoromethyl-pyrazole reactivity is the selective activation and transformation of the carbon-chlorine bond. The two electron-withdrawing fluorine atoms significantly influence the properties of the adjacent C-Cl bond, making it susceptible to various modes of cleavage and functionalization.
Radical Intermediates: A Gateway to Diverse Functionality
A predominant pathway for the reactivity of the CF2Cl group involves the generation of a difluoromethyl radical (•CF2Ar). This can be achieved under mild photochemical conditions, offering a high degree of functional group compatibility.[1][2]
Caption: Generation of a difluoromethyl radical from a chlorodifluoromethyl-pyrazole.
This radical intermediate can then be engaged in a variety of transformations, including:
-
Hydrogenolysis: Reduction of the C-Cl bond to afford the corresponding difluoromethyl (CF2H) group. This two-step sequence of chlorodifluoromethylation followed by hydrogenolysis provides an efficient route to difluoromethylated heterocycles, particularly for electron-rich systems that are challenging to functionalize directly.[2]
-
Addition to Alkenes and Alkynes: The radical can add across double and triple bonds, leading to the formation of more complex molecular architectures. For instance, reaction with internal aryl acetylenes can yield gem-difluoroenones.[2]
-
Cross-Coupling Reactions: While less common than for aryl halides, radical-mediated cross-coupling reactions can also be envisioned.
Nucleophilic Substitution: A Mechanistic Continuum
Direct nucleophilic aromatic substitution (SNAr) on the pyrazole ring itself is a well-established process.[9][10] However, nucleophilic attack at the chlorodifluoromethyl carbon is also a viable, albeit more challenging, pathway. The mechanism of such reactions can be complex, often existing on a continuum between a stepwise (Meisenheimer complex) and a concerted process.[9][10] The specific pathway is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the pyrazole ring.
Synthetic Transformations of the Chlorodifluoromethyl Group on Pyrazoles
The true synthetic utility of the chlorodifluoromethyl-pyrazole scaffold lies in its capacity for diversification.[1][2] The CF2Cl group acts as a versatile handle for introducing a wide range of other functional groups.
Conversion to Difluoromethyl (CF2H) Derivatives
One of the most valuable transformations of the chlorodifluoromethyl group is its reduction to the difluoromethyl group. The CF2H moiety is a highly sought-after functional group in medicinal chemistry due to its ability to act as a bioisostere for hydroxyl or thiol groups and its role as a lipophilic hydrogen bond donor.[2]
Experimental Protocol: Hydrogenolysis of a Chlorodifluoromethyl-Pyrazole
-
Materials:
-
Chlorodifluoromethyl-pyrazole substrate
-
Palladium on carbon (10 wt. %)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas source (balloon or Parr hydrogenator)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of the chlorodifluoromethyl-pyrazole in methanol, carefully add palladium on carbon under an inert atmosphere.
-
Evacuate the reaction vessel and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude difluoromethyl-pyrazole product.
-
Purify the product by column chromatography on silica gel.
-
Conversion to Aryl Esters and other Carbonyl Derivatives
The chlorodifluoromethyl group can be converted into various carbonyl-containing functionalities, providing access to a different class of pyrazole derivatives.[1][2]
Caption: Conversion of a chlorodifluoromethyl group to a carboxylic acid and subsequent esterification.
Cross-Coupling Reactions
While the direct cross-coupling of the CF2Cl group is still an emerging area, the pyrazole ring itself can be functionalized via established cross-coupling methodologies, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[11][12][13][14][15] The reactivity of halopyrazoles in these reactions generally follows the trend I > Br > Cl.[15] The presence of the electron-withdrawing CF2Cl group can influence the reactivity of the pyrazole core in these transformations.
Table 1: Comparative Reactivity of 4-Halopyrazoles in Cross-Coupling Reactions [15]
| Halogen | C-X Bond Strength | General Reactivity | Catalyst Requirements | Potential Side Reactions |
| Iodo (I) | Weakest | Highest | Standard Pd catalysts | Dehalogenation |
| Bromo (Br) | Intermediate | Good | Generally robust | Moderate |
| Chloro (Cl) | Strongest | Lowest | Highly active catalysts | Slower reaction rates |
Synthesis of Chlorodifluoromethyl-Pyrazoles
The construction of the chlorodifluoromethyl-pyrazole scaffold can be achieved through several synthetic strategies.
Cycloaddition Reactions
A common and effective method for the synthesis of fluorinated pyrazoles involves the [3+2] cycloaddition of fluorinated building blocks.[16][17][18][19] For example, difluoroacetohydrazonoyl bromides can serve as precursors to difluoromethylated pyrazoles through cycloaddition with various alkynes.[19]
Direct Chlorodifluoromethylation
Direct radical chlorodifluoromethylation of pre-existing pyrazole rings offers a complementary approach. This can be accomplished using reagents like chlorodifluoroacetic anhydride under photochemical conditions.[1][2] This method is particularly attractive for its operational simplicity and broad functional group tolerance.[1][2]
Experimental Protocol: Radical Chlorodifluoromethylation of a Pyrazole [2]
-
Materials:
-
Pyrazole substrate
-
Chlorodifluoroacetic anhydride
-
Pyridine N-oxide or 4-phenylpyridine N-oxide (redox trigger)
-
Acetonitrile (solvent)
-
Visible light source (e.g., blue LED lamp)
-
-
Procedure:
-
In a reaction vessel, dissolve the pyrazole substrate, pyridine N-oxide, and chlorodifluoroacetic anhydride in acetonitrile.
-
Degas the solution by sparging with an inert gas for 15-20 minutes.
-
Irradiate the reaction mixture with a visible light source at room temperature.
-
Monitor the reaction progress by 19F NMR spectroscopy or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting chlorodifluoromethyl-pyrazole by column chromatography.
-
The Influence of the Pyrazole Ring on Reactivity
The pyrazole ring is an electron-rich aromatic heterocycle, and its electronic properties can be further tuned by the presence of substituents. The position of the chlorodifluoromethyl group and other substituents on the pyrazole ring will significantly impact the reactivity of both the CF2Cl group and the ring itself.
-
Electrophilic Substitution: The pyrazole ring typically undergoes electrophilic substitution at the C4 position.[20] The presence of the electron-withdrawing CF2Cl group will deactivate the ring towards electrophilic attack.
-
Nucleophilic Substitution: Conversely, the electron-withdrawing nature of the CF2Cl group can activate the pyrazole ring towards nucleophilic aromatic substitution, particularly if other electron-withdrawing groups are present.
Conclusion and Future Outlook
The chlorodifluoromethyl-pyrazole scaffold is a highly valuable and versatile building block in modern chemical synthesis. Its ability to serve as a precursor to the medicinally important difluoromethyl group, as well as a handle for a variety of other functionalizations, makes it a powerful tool for the exploration of new chemical space.[1][2] Future research in this area will likely focus on the development of novel and more efficient methods for the synthesis and diversification of these compounds, particularly in the realm of catalytic cross-coupling reactions directly involving the CF2Cl group. The continued exploration of the unique reactivity of this moiety promises to yield new and innovative molecules with significant potential in drug discovery and development.
References
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McAtee, R. C., Beatty, J. W., McAtee, C. C., & Stephenson, C. R. J. (2018). Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)arene Diversification. Organic Letters, 20(12), 3491–3495. [Link]
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McAtee, R. C., Beatty, J. W., McAtee, C. C., & Stephenson, C. R. J. (2018). Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. PMC. [Link]
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ResearchGate. (2025). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. INTERANTIONAL JOURNAL OF SCIENTIFIC RESEARCH IN ENGINEERING AND MANAGEMENT, 09(05), 1-9. [Link]
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Chambers, R. D., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Journal of Fluorine Chemistry. [Link]
-
Journal of the American Chemical Society. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. [Link]
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Lin, G.-W., et al. (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. PMC. [Link]
-
The Journal of Organic Chemistry. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. [Link]
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Royal Society of Chemistry. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - NIH. [Link]
-
Wang, B., et al. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]
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Sieroń, L., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. [Link]
-
Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
PubMed. (2018). Picking One out of Three: Selective Single C-F Activation in Trifluoromethyl Groups. [Link]
-
Al-Ostoot, F. H., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
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National Institutes of Health. (n.d.). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. PMC. [Link]
-
MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]
-
Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. [Link]
-
ResearchGate. (n.d.). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]
-
PubMed. (2022). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. [Link]
-
Organic Chemistry Portal. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]
-
ResearchGate. (2025). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. [Link]
-
Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]
-
MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
Royal Society of Chemistry. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... PMC. [Link]
-
National Institutes of Health. (n.d.). Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives. PMC. [Link]
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Methodological & Application
Application Note: Purification Protocols for 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
Abstract & Strategic Importance
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole (CAS: 108134-95-0) is a critical pharmacophore in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, a class of agrochemicals that includes fluxapyroxad and isopyrazam.[1] The unique lipophilicity and steric bulk of the chlorodifluoromethyl (-CF₂Cl) moiety—distinct from the more common trifluoromethyl (-CF₃) group—impart specific binding affinities in the ubiquinone-binding site of complex II.[1]
However, the synthesis of this intermediate often yields a crude matrix containing unreacted hydrazine, dehydration byproducts (hydroxypyrazolines), and defluorinated impurities. This guide details a purification strategy that exploits the specific pKa properties of the fluorinated pyrazole core to achieve >99.5% purity suitable for GMP-compliant downstream coupling.[1]
Chemical Properties & Purification Logic[1][2]
To design an effective purification, one must understand the molecule's physicochemical behavior relative to its impurities.
| Property | Value / Characteristic | Implication for Purification |
| Molecular Formula | C₅H₅ClF₂N₂ | MW = 166.56 g/mol |
| Acidity (pKa) | ~10.8 (NH proton) | Primary Lever: The electron-withdrawing -CF₂Cl group increases acidity compared to methylpyrazole, allowing selective extraction into weak base (pH 12-13).[1] |
| Lipophilicity (LogP) | ~2.1 (Estimated) | Moderately lipophilic; soluble in DCM, EtOAc, Toluene. |
| Physical State | Low-melting solid (MP: ~40–55°C) | Can be distilled under vacuum or crystallized from non-polar solvents.[1] |
| Key Impurities | 1. Unreacted Hydrazine (Basic)2. 1,3-Diketone precursors (Neutral/Acidic)3.[1] Dehydration intermediates (Polar) | Hydrazine is removed by water wash; Neutral organics are removed during the "pKa swing" (basic aqueous phase wash).[1] |
The "pKa Swing" Mechanism
Unlike standard alkyl pyrazoles, the -CF₂Cl group stabilizes the pyrazolate anion.[1] We utilize this by converting the product to its water-soluble sodium salt, washing away non-acidic organic impurities, and then recovering the product by acidification.
Detailed Purification Protocol
Phase 1: Crude Workup & Acid-Base Extraction (The "Workhorse" Step)
Objective: Remove neutral organic side products and unreacted hydrazine.[1]
Reagents:
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1]
-
Sodium Hydroxide (1.0 M NaOH)[1]
-
Hydrochloric Acid (2.0 M HCl)[1]
-
Brine (Sat. NaCl)[1]
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).
-
Acid Wash (Hydrazine Removal): Wash the organic phase with 0.1 M HCl (2 x 5 mL/g).[1] Note: Keep the pH > 2 to avoid protonating the pyrazole, although pyrazoles are weak bases, the fluorinated group reduces basicity significantly. This step primarily removes residual hydrazine.[1]
-
Base Extraction (Target Capture):
-
Extract the organic phase with 1.0 M NaOH (3 x 10 mL/g).
-
Crucial Step: The product is now in the Aqueous Layer as the sodium pyrazolate salt.
-
Retain the aqueous layer. Discard the organic layer (contains neutral impurities like unreacted diketones or dimers).
-
-
Washing: Wash the combined basic aqueous extracts with fresh MTBE (1 x) to remove entrained neutrals.
-
Precipitation/Recovery:
-
Cool the aqueous phase to 5–10°C.
-
Slowly add 2.0 M HCl dropwise with vigorous stirring until pH reaches ~3–4.
-
The product will precipitate as a white/off-white solid or oil out.[1]
-
-
Final Extraction: Extract the acidified aqueous mixture with DCM (3 x), dry over Na₂SO₄, filter, and concentrate in vacuo.
Phase 2: Crystallization (The "Polishing" Step)
Objective: Remove trace colored impurities and isomeric byproducts.
Solvent System: Hexane / Ethyl Acetate (or Heptane / Toluene for higher boiling safety).[1]
Protocol:
-
Dissolve the semi-pure solid from Phase 1 in the minimum amount of hot Ethyl Acetate (approx. 60°C).
-
Slowly add hot Hexane until persistent cloudiness is observed (approx. ratio 1:3 to 1:5 EtOAc:Hexane).[1]
-
Allow the solution to cool to room temperature slowly (2 hours), then refrigerate at 4°C overnight.
-
Filter the crystals and wash with cold Hexane.
-
Expected Yield: 85-90% recovery from crude. Purity: >99% (HPLC).
Process Visualization (Graphviz)[1]
The following diagram illustrates the logical flow of the "pKa Swing" purification method, highlighting the phase location of the target molecule at each step.
Caption: Workflow for the "pKa Swing" purification, isolating the target via its specific acidity.
Analytical Validation
To ensure the integrity of the purified compound, the following analytical markers should be verified.
NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
¹⁹F NMR (376 MHz, CDCl₃):
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 220 nm (Pyrazole absorption) and 254 nm.[1]
-
Retention Time: The target is moderately lipophilic and will elute after simple methylpyrazoles but before fully arylated analogues.
Safety & Handling
-
Fluorinated Organics: While stable, thermal decomposition (>200°C) can release HF and HCl gases. Perform distillations behind blast shields.
-
Sensitizer Warning: Pyrazole derivatives can be skin sensitizers.[1] Use nitrile gloves and work in a fume hood.
-
Corrosivity: The crude reaction mixture may contain excess hydrazine (toxic/carcinogenic) or acid chlorides. Treat crude with extreme caution.
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 23192584, 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid. (Analogous fluorinated pyrazole properties).[1][2][3][4][5] Retrieved from [Link][1]
-
European Patent Office. (2014).[1] Process for the preparation of 5-fluoro-1H-pyrazoles. WO2014012975A1.[1] (Describes purification logic for fluorinated pyrazoles via distillation and extraction). Retrieved from [1]
-
Organic Syntheses. (2013). Synthesis of substituted pyrazoles via hydrazine cyclization. (General protocols for pyrazole workup). Retrieved from [Link]
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Application Notes and Protocols for 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole in Fungal Disease Control
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Rise of Pyrazole-Based Fungicides in Crop Protection
The pyrazole ring system is a cornerstone in the development of modern agrochemicals, demonstrating a remarkable versatility that has led to the creation of numerous biologically active compounds.[1] Within this class, pyrazole carboxamides have emerged as a particularly potent group of fungicides, many of which feature a halogenated alkyl substituent at the C-3 position of the pyrazole ring.[2] This structural motif is a key component of several highly successful commercial succinate dehydrogenase inhibitor (SDHI) fungicides, including fluxapyroxad, bixafen, and isopyrazam.[2][3] These compounds have become indispensable tools for managing a wide range of devastating fungal diseases in major crops.[3]
This document provides a detailed guide for researchers and drug development professionals interested in the application of a novel pyrazole derivative, 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole, in fungal disease control. While specific data on this exact molecule is emerging, the extensive research on structurally similar compounds, particularly those with a difluoromethyl group, provides a robust framework for investigating its potential. This guide will therefore focus on the probable mechanism of action, provide detailed protocols for its evaluation, and outline strategies for assessing its antifungal efficacy.
Hypothesized Mechanism of Action: A Succinate Dehydrogenase Inhibitor (SDHI)
The primary mode of action for many pyrazole carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain.[2][4] This enzyme is a critical component of cellular respiration, responsible for the oxidation of succinate to fumarate in the Krebs cycle and the transfer of electrons to the ubiquinone pool.[5][6] By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these inhibitors block the electron transport chain, thereby halting the production of ATP, the cell's primary energy currency.[5] This ultimately leads to the cessation of fungal growth and development.[6]
Given the structural similarities of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole to known pyrazole-based SDHI fungicides, it is highly probable that it shares this mechanism of action. The chlorodifluoromethyl group at the C-3 position is a key pharmacophore that is expected to play a crucial role in the binding of the molecule to the SDH enzyme.
Visualizing the Proposed Mechanism of Action
Caption: Proposed mechanism of action for 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole.
Experimental Protocols for Mechanism of Action and Efficacy Testing
The following protocols are designed to validate the hypothesized mechanism of action and to quantify the antifungal efficacy of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole.
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC₅₀) of the test compound against a panel of relevant fungal pathogens.
Materials:
-
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole (test compound)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Sterile petri dishes (90 mm)
-
Fungal isolates of interest (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia solani, Fusarium graminearum)[7][8]
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Media Preparation: Autoclave the fungal growth medium and allow it to cool to approximately 50-60°C.
-
Serial Dilutions: Add the appropriate volume of the stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate containing only DMSO at the highest concentration used.
-
Plating: Pour the amended and control media into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 20-25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC₅₀ value can then be determined using probit analysis or other suitable statistical software.
Protocol 2: Succinate Dehydrogenase (SDH) Enzyme Activity Assay
This assay directly measures the inhibitory effect of the test compound on the SDH enzyme.
Materials:
-
Mitochondria-rich fractions isolated from the target fungus
-
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
-
Succinate (substrate)
-
2,6-Dichlorophenolindophenol (DCPIP) or other suitable electron acceptor
-
Spectrophotometer
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from the target fungus using standard cell fractionation techniques.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer, the mitochondrial fraction, and the electron acceptor (DCPIP).
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixtures. Include a control with no inhibitor.
-
Initiation of Reaction: Start the reaction by adding succinate.
-
Spectrophotometric Measurement: Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at 600 nm.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in SDH activity.
Visualizing the Experimental Workflow
Caption: A generalized workflow for evaluating a novel antifungal compound.
Data Presentation: Expected Efficacy of Pyrazole-Based Fungicides
The following table summarizes the reported efficacy of various pyrazole carboxamide fungicides against common plant pathogens. This data can serve as a benchmark for evaluating the performance of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole.
| Compound Class | Fungal Pathogen | Reported EC₅₀ (µg/mL) | Reference |
| Pyrazole Carboxamides | Gibberella zeae | >50% inhibition at 100 µg/mL | [5] |
| Pyrazole Carboxamides | Fusarium oxysporum | 21.4 | [9] |
| Pyrazole Carboxamides | Botryosphaeria dothidea | 14.4 | [9] |
| Pyrazole Carboxamides | Rhizoctonia solani | 0.37 - 14.40 | [4][10] |
| Pyrazole Carboxamides | Sclerotinia sclerotiorum | 2.52 - 3.96 | [11] |
| Pyrazole Carboxamides | Colletotrichum orbiculare | 5.50 | [4] |
| Pyraziflumid (SDHI) | Sclerotinia sclerotiorum | 0.0561 | [12] |
Field-Proven Insights and Considerations
-
Structure-Activity Relationship (SAR): The nature and position of substituents on the pyrazole ring and the amide portion of the molecule are critical for antifungal activity. For instance, the presence of an indazole group has been shown to enhance activity against a broad spectrum of fungi.[4]
-
Resistance Management: The repeated use of fungicides with a single mode of action can lead to the development of resistant fungal populations.[13] It is crucial to implement resistance management strategies, such as rotating or mixing fungicides with different modes of action.[13]
-
Spectrum of Activity: While many pyrazole-based SDHIs are effective against a broad range of ascomycete and basidiomycete fungi, they generally show limited activity against oomycetes, such as Phytophthora infestans (late blight of potato).[3]
-
Protective vs. Curative Activity: Many SDHIs exhibit both protective and curative properties. However, their protective activity is often stronger.[12] This should be evaluated in greenhouse and field trials.
Conclusion
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole represents a promising lead compound for the development of a novel fungicide. Based on the extensive body of research on structurally related pyrazole carboxamides, it is highly likely to function as a succinate dehydrogenase inhibitor. The protocols and insights provided in this guide offer a comprehensive framework for validating its mechanism of action, quantifying its efficacy, and advancing its development as a potential tool for fungal disease management. Rigorous evaluation of its biological activity, spectrum, and potential for resistance development will be critical for its successful application in agriculture.
References
- Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry.
- Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - MDPI.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR.
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - NIH.
- Molecular Mechanism and Actions of Antifungal Drugs Using Trichosporon Fungal Species.
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. Available at: [Link]
-
Characterization, Biological Activity, and Mechanism of Action of a Plant-Based Novel Antifungal Peptide, Cc-AFP1, Isolated From Carum carvi - Frontiers. Available at: [Link]
-
Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - PubMed. Available at: [Link]
-
Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives - ResearchGate. Available at: [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - NIH. Available at: [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. Available at: [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC - NIH. Available at: [Link]
-
Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors - PubMed. Available at: [Link]
-
The effect of succinate dehydrogenase inhibitor/azole mixtures on selection of Zymoseptoria tritici isolates with reduced sensitivity - PubMed. Available at: [Link]
-
Latest SDH inhibitor fungicides 32–37 with 3‐(difluoromethyl) - ResearchGate. Available at: [Link]
-
Activity of a novel succinate dehydrogenase inhibitor fungicide pyraziflumid against Sclerotinia sclerotiorum - PubMed. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of a novel succinate dehydrogenase inhibitor fungicide pyraziflumid against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of succinate dehydrogenase inhibitor/azole mixtures on selection of Zymoseptoria tritici isolates with reduced sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal and agrochemical research, renowned for its presence in a multitude of biologically active compounds.[1][2][3][4] The introduction of fluorine-containing substituents, such as the chlorodifluoromethyl (CF2Cl) group, into the pyrazole scaffold can dramatically enhance a molecule's pharmacological profile. This is attributed to fluorine's ability to modulate key properties like metabolic stability, lipophilicity, and binding affinity to biological targets. The chlorodifluoromethyl group, in particular, offers a unique combination of electronic and steric properties, making 3-(chlorodifluoromethyl)-5-methyl-1H-pyrazole a highly attractive starting material for the synthesis of novel compounds with potential therapeutic or agricultural applications.[5]
This guide provides a comprehensive overview of the derivatization strategies for 3-(chlorodifluoromethyl)-5-methyl-1H-pyrazole, offering detailed protocols and expert insights into the synthesis of new chemical entities. We will explore key reactions targeting the pyrazole nitrogen atoms and the C4 position of the ring, providing a roadmap for unlocking the synthetic potential of this versatile building block.
Synthesis of the Starting Material: 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
Conceptual Synthetic Pathway:
Conceptual Synthesis Workflow
Protocol 1: Synthesis of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
Disclaimer: This is a conceptual protocol based on analogous syntheses and should be optimized for safety and efficiency in a laboratory setting.
Materials:
-
1-Chloro-1,1-difluoroacetone
-
Sodium ethoxide
-
Ethyl acetate
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Synthesis of 1-(Chlorodifluoromethyl)butane-1,3-dione:
-
To a solution of sodium ethoxide in ethanol, slowly add 1-chloro-1,1-difluoroacetone at 0 °C.
-
After stirring for 30 minutes, add ethyl acetate dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with dilute hydrochloric acid and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diketone.
-
-
Cyclization to form the pyrazole:
-
Dissolve the crude 1-(chlorodifluoromethyl)butane-1,3-dione in ethanol.
-
Add hydrazine hydrate dropwise at room temperature and then reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to afford 3-(chlorodifluoromethyl)-5-methyl-1H-pyrazole.
-
Derivatization Strategies: Unlocking the Potential of the Core Scaffold
The derivatization of 3-(chlorodifluoromethyl)-5-methyl-1H-pyrazole can be strategically approached by targeting three primary reactive sites: the two nitrogen atoms (N1 and N2) and the C4 carbon of the pyrazole ring.
Key Derivatization Strategies
N-Alkylation and N-Arylation: Modifying the Pyrazole Nitrogens
The presence of two nitrogen atoms in the pyrazole ring allows for the introduction of various substituents, which can significantly impact the biological activity of the resulting compounds. The regioselectivity of N-alkylation and N-arylation is a critical aspect to consider, often influenced by steric and electronic factors.
Protocol 2: N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of 3-(chlorodifluoromethyl)-5-methyl-1H-pyrazole using an alkyl halide in the presence of a base.[9]
Materials:
-
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 3-(chlorodifluoromethyl)-5-methyl-1H-pyrazole in DMF, add potassium carbonate (1.5 equivalents).
-
Add the alkyl halide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the N-alkylated regioisomers.
Expert Insight: The use of a stronger base like sodium hydride may be necessary for less reactive alkyl halides. The ratio of the two possible N-alkylated isomers (substitution at N1 vs. N2) will depend on the steric hindrance of the alkyl halide and the electronic nature of the pyrazole.
Protocol 3: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classic and reliable method for the formation of N-aryl bonds.[10][11] This protocol provides a general procedure for the copper-catalyzed N-arylation of 3-(chlorodifluoromethyl)-5-methyl-1H-pyrazole.
Materials:
-
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
L-proline or N,N'-dimethylethylenediamine (DMEDA) as a ligand
-
Dimethyl sulfoxide (DMSO) or Dioxane
Procedure:
-
In a reaction vessel, combine 3-(chlorodifluoromethyl)-5-methyl-1H-pyrazole, the aryl halide (1.2 equivalents), copper(I) iodide (0.1 equivalents), potassium carbonate (2.0 equivalents), and the ligand (0.2 equivalents).
-
Add the solvent (DMSO or dioxane) and degas the mixture with nitrogen or argon.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-arylated pyrazole(s).
C4-Functionalization: Introducing Diversity at the Ring Carbon
The C4 position of the pyrazole ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups that can serve as handles for further derivatization.
Protocol 4: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings.[12][13][14] This aldehyde functionality can then be transformed into a wide range of other groups.
Materials:
-
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole (or its N-alkylated derivative)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice-cold water
-
Sodium bicarbonate solution
Procedure:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (3.0 equivalents) to DMF (5.0 equivalents) to form the Vilsmeier reagent.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the pyrazole substrate in DCM dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-6 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting aldehyde by column chromatography.
Expert Insight: The Vilsmeier-Haack reaction typically proceeds more efficiently on N-substituted pyrazoles.[15] Therefore, it is often advantageous to perform N-alkylation or N-arylation prior to attempting C4-formylation. The resulting 4-formylpyrazole is a versatile intermediate that can undergo a variety of subsequent reactions, as illustrated below.
Synthetic Utility of 4-Formylpyrazole
Data Presentation: Characterization of Novel Derivatives
The successful synthesis of new compounds requires thorough characterization to confirm their structure and purity. Below is a template table for reporting the analytical data of newly synthesized derivatives of 3-(chlorodifluoromethyl)-5-methyl-1H-pyrazole.
| Compound ID | Structure | Yield (%) | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | MS (m/z) |
| Example 1 | N-Methyl derivative | ||||
| Example 2 | N-Benzyl derivative | ||||
| Example 3 | 4-Formyl derivative | ||||
| Example 4 | 4-Carboxylic acid |
Conclusion and Future Directions
The derivatization of 3-(chlorodifluoromethyl)-5-methyl-1H-pyrazole offers a rich landscape for the discovery of novel molecules with potentially valuable biological activities. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising scaffold. Future work should focus on a broader exploration of N-aryl substituents, the introduction of diverse functionalities at the C4 position, and the investigation of the biological properties of the resulting compound libraries. The unique electronic nature of the chlorodifluoromethyl group is likely to impart interesting and potentially advantageous properties to these new derivatives, making this an exciting area for further research and development.
References
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ijpcbs.com [ijpcbs.com]
- 14. growingscience.com [growingscience.com]
- 15. researchgate.net [researchgate.net]
synthetic routes to other chlorodifluoromethyl-substituted pyrazoles
Application Note: Synthetic Routes to Chlorodifluoromethyl-Substituted Pyrazoles
Abstract
The chlorodifluoromethyl group (
Part 1: Strategic Route Analysis
The synthesis of
Route A: The "De Novo" Cyclization (Primary Industrial Route)
This is the workhorse method for scaling. It relies on the Claisen condensation of chlorodifluoroacetyl precursors with enolates, followed by cyclocondensation with hydrazines.
-
Mechanism: Nucleophilic attack of hydrazine on the
-diketone/ -ketoester. -
Critical Control Point: Regioselectivity is dictated by the electronic influence of the
group, which renders the adjacent carbonyl highly electrophilic.
Route B: Radical Chlorodifluoromethylation (Late-Stage)
Ideal for diversifying existing pyrazole cores. This method utilizes electrophilic chlorodifluoromethyl radicals generated from anhydrides or sulfinates.
-
Mechanism: Radical substitution (Minisci-type or photoredox).
-
Utility: High value for SAR exploration where the pyrazole core is already decorated.
Part 2: Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-chloro-4,4-difluoroacetoacetate
Precursor synthesis via Claisen Condensation
Principle: The highly electrophilic ethyl chlorodifluoroacetate reacts with the enolate of ethyl acetate. Unlike standard Claisen condensations, the stability of the fluorinated intermediate requires careful temperature control to prevent retro-Claisen fragmentation.
Materials:
-
Ethyl chlorodifluoroacetate (
equiv) -
Ethyl acetate (
equiv) -
Sodium ethoxide (
equiv, 21% wt in EtOH) -
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Enolate Formation: Charge a dried reactor with toluene and ethyl acetate. Cool to
. Add NaOEt solution dropwise over 30 minutes, maintaining internal temperature . -
Acylation: Add ethyl chlorodifluoroacetate dropwise. The electron-withdrawing fluorine atoms make this ester highly reactive; rapid addition can cause exotherms.
-
Equilibration: Allow the mixture to warm to
and stir for 12 hours. The mixture will thicken as the sodium enolate precipitates. -
Quench & Workup: Cool to
. Quench with until pH < 3. Note: Acidification is critical to liberate the -keto ester from its stable enolate salt. -
Isolation: Extract with MTBE. Wash organics with brine, dry over
, and concentrate.[1] Distill under reduced pressure ( @ 15 mbar) to obtain the title compound as a colorless oil.
Yield Expectation: 75–85%
Protocol 2: Regioselective Synthesis of 1-Methyl-3-(chlorodifluoromethyl)pyrazol-5-ol
The Cyclocondensation Step
Causality & Regiochemistry:
When reacting methylhydrazine with a polyfluoro-
-
Isomer A (Desired): 1-methyl-3-(
)-pyrazol-5-ol. Formed via initial attack of the more nucleophilic terminal nitrogen ( ) on the more electrophilic ketone carbonyl (adjacent to ). -
Isomer B (Minor): 1-methyl-5-(
)-pyrazol-3-ol.
Experimental Procedure:
-
Setup: Dissolve Ethyl 4-chloro-4,4-difluoroacetoacetate (
) in Ethanol ( ). Cool to . -
Addition: Add Methylhydrazine (
, 35% aq. solution) dropwise. Caution: Exothermic. -
Cyclization: Stir at
for 1 hour, then heat to reflux ( ) for 4 hours. -
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1] The intermediate hydrazone rapidly converts to the pyrazole at reflux.
-
Crystallization: Cool to room temperature. Concentrate to ~50% volume. Add water (
) and cool to . The product, 1-methyl-3-(chlorodifluoromethyl)pyrazol-5-ol, typically precipitates as a white solid. -
Purification: Recrystallize from EtOH/Water if necessary.
Data Summary Table:
| Parameter | Value | Rationale |
| Regioselectivity | >95:5 (3- | Electronic control: |
| Yield | 82% | High conversion due to thermodynamic stability of aromatic ring |
| Appearance | White crystalline solid | High purity required for subsequent halogenation/coupling |
Protocol 3: Late-Stage Radical Chlorodifluoromethylation
For functionalizing existing pyrazole cores
Reagent: Chlorodifluoroacetic anhydride (CDFAA) + Pyridine N-oxide (Redox catalyst). Mechanism: Decarboxylative radical generation via a redox-active ester intermediate.
Procedure:
-
Dissolve the substrate (e.g., 1-phenylpyrazole) in DCM.
-
Add Pyridine N-oxide (
equiv) and CDFAA ( equiv). -
Irradiate with Blue LED (450 nm) or heat to
(thermal initiation). -
Outcome: The electrophilic
radical preferentially attacks electron-rich positions (C4 of the pyrazole ring).
Part 3: Visualization & Pathways
Diagram 1: Strategic Decision Tree for Synthesis
This diagram guides the chemist through the selection of the optimal route based on the starting material availability and desired substitution pattern.
Caption: Decision matrix for selecting between De Novo Cyclization (Route A) and Radical Functionalization (Route B).
Diagram 2: Regiochemical Control Mechanism
Visualizing why the 3-substituted isomer is favored during cyclization.
Caption: Mechanistic flow showing the electronic drivers for regioselective pyrazole formation.
References
-
Sano, K., & Hara, S. (2010). Regioselective Synthesis of Trifluoromethyl Group Substituted Pyrazole Derivatives from 1-Aryl-3,4,4,4-tetrafluoro-2-buten-1-ones. Heterocycles. Link
-
Li, C., et al. (2018). Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. ACS Medicinal Chemistry Letters. Link
- Lamberth, C. (2013). Bioactive Heterocyclic Compound Classes: Agrochemicals. Wiley-VCH. (Reference for SDHI fungicide structures like Fluxapyroxad).
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
BenchChem Application Notes. (2025). Synthesis of Pyrazole Derivatives from β-Keto Esters. Link
Sources
laboratory safety procedures for handling 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
Executive Summary & Application Scope
This technical guide outlines the rigorous safety, handling, and storage protocols for 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole , a critical fluorinated building block used in the synthesis of agrochemicals (SDHI fungicides) and pharmaceutical bioisosteres.
The presence of the chlorodifluoromethyl (
Hazard Identification & Risk Assessment
GHS Classification (Derived from Structural Analogs):
-
Acute Toxicity, Oral (Category 4): H302 – Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): H315 – Causes skin irritation.
-
Serious Eye Damage/Irritation (Category 2A): H319 – Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 – May cause respiratory irritation.
Critical Chemical Hazards:
-
Hydrolytic Instability: The
group is metastable. Exposure to moisture, particularly under basic conditions, can trigger hydrolysis, releasing Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) . -
Thermal Decomposition: At elevated temperatures (>150°C) or in a fire, the compound decomposes to emit toxic halide vapors (
). -
Bioaccumulation: Fluorinated pyrazoles possess enhanced metabolic stability and lipophilicity, increasing the risk of tissue retention if absorbed.
Engineering Controls & Personal Protective Equipment (PPE)
Engineering Controls
-
Primary Containment: All handling (weighing, dispensing, reaction setup) must be performed inside a certified Chemical Fume Hood with a face velocity of 0.5 m/s (100 fpm).
-
Atmosphere Control: Reactions involving this compound should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.
-
Decontamination Station: An eyewash station and safety shower must be within 10 seconds of the workstation. Calcium Gluconate gel (2.5%) should be available in the lab first aid kit as a precautionary measure for potential HF byproducts.
Personal Protective Equipment (PPE)
| Component | Specification | Rationale |
| Hand Protection | Double Nitrile Gloves (min. 0.11 mm thickness) | Fluorinated organics can permeate standard latex. Double gloving provides a breakthrough time buffer. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Prevent corneal damage from acidic hydrolysis products or dust. |
| Body Protection | Lab Coat (Cotton/Poly blend) + Chemical Apron | Standard protection; apron required for liquid phase handling or scale-up (>10g). |
| Respiratory | N95/P100 Respirator (if outside hood) | Only required if engineering controls fail or during spill cleanup. |
Detailed Handling & Storage Protocol
Storage Workflow
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Environment: Keep under inert gas (Argon preferred). The container must be tightly sealed with Parafilm or electrical tape to prevent humidity exposure.
-
Segregation: Store away from Strong Bases (e.g., NaOH, KOH) and Oxidizing Agents .
Experimental Handling (Step-by-Step)
-
Preparation: Equilibrate the container to room temperature inside the fume hood before opening to prevent condensation.
-
Weighing: Use an anti-static weighing boat. If the compound is a fine powder, use a static eliminator to prevent dispersal.
-
Solubilization: Dissolve immediately in anhydrous solvents (DCM, THF, or Acetonitrile). Avoid protic solvents (Methanol/Water) unless the reaction specifically demands it and pH is controlled.
-
Reaction Monitoring: When heating, ensure the condenser is efficient. Trap exhaust gases through a basic scrubber (saturated
) if the reaction temperature exceeds 80°C.
Waste Disposal
-
Classification: Halogenated Organic Waste.
-
Protocol: Do not mix with non-halogenated solvents.
-
Quenching: If the waste contains unreacted starting material, quench with a dilute bicarbonate solution before disposal to neutralize potential acidity.
Visualized Workflows
Figure 1: Safe Handling Lifecycle
This diagram illustrates the critical path from receipt to waste, emphasizing the "Inert Barrier" requirement.
Caption: Operational workflow for CAS 321998-14-5, prioritizing moisture exclusion to prevent hydrolysis.
Figure 2: Emergency Response Decision Tree
Standardized response for spills or exposure events.
Caption: Decision matrix for immediate response to spills or personnel exposure.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1472103, 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole. Retrieved January 30, 2026 from [Link]
- European Chemicals Agency (ECHA).Guidance on the Application of the CLP Criteria: Haloalkyl Pyrazoles.
use of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole in medicinal chemistry research
Application Note: Strategic Integration of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole in Medicinal Chemistry
Executive Summary
This guide details the strategic application of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole (Structure 1 ) as a high-value building block in drug discovery. While the trifluoromethyl (
The Fluorine Effect: Physicochemical Profiling
The selection of the
Comparative Physicochemical Metrics
The following table contrasts the
| Substituent (R) | Van der Waals Radius (Å) | Hammett | Hansch | Metabolic Liability |
| 2.00 | -0.17 | 0.56 | High (Oxidation) | |
| 2.70 | 0.54 | 0.88 | Very Low (Stable) | |
| 2.95 | 0.50 (Est.) | 1.25 | Low/Moderate | |
| 2.50 | 0.32 | 0.60 | Moderate (H-bond donor) |
Key Insights:
-
Lipophilicity Boost: The replacement of F with Cl in the
motif significantly increases lipophilicity ( ) due to the lower polarity and higher polarizability of the C-Cl bond. This is critical for penetrating the Blood-Brain Barrier (BBB) or improving membrane permeability in passive transport models. -
Halogen Bonding: Unlike
, the chlorine atom in can participate in weak halogen bonding with backbone carbonyls in the target protein active site ( ), potentially improving potency. -
Synthetic Handle: The C-Cl bond, while stable under physiological conditions, is weaker than C-F (
vs. ), allowing for potential radical-mediated late-stage functionalization (e.g., to ), acting as a "linchpin."
Application Note: Regioselective Incorporation[1][2]
The most common challenge when using 1 is the regioselectivity of
Mechanism of Regioselectivity
-
Steric Control: The
group is significantly bulkier than the group. Under kinetic conditions, alkylation favors the nitrogen distal to the bulky group (adjacent to the Methyl). -
Electronic Control: The electron-withdrawing nature of
increases the acidity of the adjacent NH, but also reduces the nucleophilicity of the adjacent nitrogen lone pair in the deprotonated species.
Decision Logic:
-
Target:1-alkyl-5-methyl-3-(chlorodifluoromethyl)pyrazole (Major Product, thermodynamically favored).
-
Target:1-alkyl-3-methyl-5-(chlorodifluoromethyl)pyrazole (Minor Product, sterically congested).
Validated Experimental Protocols
Protocol A: Regioselective -Alkylation (Standard)
Objective: To attach the pyrazole core to a benzyl halide scaffold with high regiocontrol favoring the less sterically hindered isomer.
Reagents:
-
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole (1.0 equiv)
-
Benzyl Bromide derivative (1.1 equiv)
-
Cesium Carbonate (
) (2.0 equiv) -
Acetonitrile (MeCN) [Anhydrous]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve the pyrazole (1.0 equiv) in anhydrous MeCN (
). -
Base Addition: Add
(2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation.-
Note:
is preferred over for milder regiocontrol and functional group tolerance.
-
-
Alkylation: Add the benzyl bromide (1.1 equiv) dropwise.
-
Reaction: Heat the mixture to
for 4–6 hours. Monitor by TLC/LC-MS. -
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Expectation: The major isomer (eluting second usually) is the 1-benzyl-5-methyl-3-(chlorodifluoromethyl) derivative.
-
Validation: Confirm regiochemistry using NOESY NMR. Interaction between N-Benzyl protons and the pyrazole 5-Methyl group confirms the structure.
-
Protocol B: C-4 Iodination (Preparation for Cross-Coupling)
Objective: To install a reactive handle at the C-4 position for subsequent Suzuki or Sonogashira coupling.
Reagents:
Step-by-Step Methodology:
-
Dissolve the substrate in MeCN (
). -
Add NIS (1.2 equiv) at
(protect from light). -
Allow to warm to RT and stir for 12 hours.
-
Quench: Add saturated aqueous sodium thiosulfate (
) to neutralize excess iodine. -
Extract with EtOAc, dry over
, and concentrate. -
Result: Quantitative conversion to the 4-iodo derivative, ready for Pd-catalyzed coupling.
Workflow Visualization
The following diagram illustrates the integration of this building block into a typical SAR (Structure-Activity Relationship) campaign.
Caption: Workflow for integrating the pyrazole building block, highlighting the critical regioselective separation step prior to C-4 functionalization.
Safety & Handling
-
Fluorine NMR Silent? No. The
group shows a characteristic signal in NMR, typically a singlet or AB quartet (if chiral center nearby) around to . -
Stability: The compound is stable at room temperature. However, avoid strong reducing agents (e.g.,
) at high temperatures, which may effect hydrodechlorination ( ). -
Toxicity: Like many halogenated pyrazoles, assume potential skin sensitization. Use standard PPE (gloves, goggles, fume hood).
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Leroux, F. R., et al. (2005). The "Fluorine Effect" in Bioactive Molecules. ChemBioChem. Link
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis. Chemistry - A European Journal. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Sources
- 1. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 2. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to the Experimental Design for Bioactivity Screening of Pyrazole Derivatives
Introduction: The Therapeutic Promise of the Pyrazole Scaffold
Pyrazole derivatives represent a cornerstone in medicinal chemistry, possessing a unique five-membered heterocyclic structure that confers a broad spectrum of pharmacological activities.[1][2] This structural versatility allows for extensive modification, enabling the design of potent and selective agents targeting a multitude of biological pathways.[3][4] Clinically validated drugs such as the anti-inflammatory Celecoxib, the PARP inhibitor Niraparib, and the anti-androgen Darolutamide underscore the therapeutic relevance of the pyrazole core.[5] Consequently, the effective screening of novel pyrazole derivatives is a critical step in the drug discovery pipeline.
This guide provides a comprehensive framework for designing and executing robust bioactivity screening campaigns for pyrazole derivatives. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols for key assays in oncology, inflammation, and microbiology, and offer insights into data interpretation and assay validation.
Part 1: Anticancer Bioactivity Screening
Rationale & Target Selection: Exploiting Cancer Hallmarks
Pyrazole-based compounds have emerged as significant chemotypes in modern anticancer drug discovery due to their ability to modulate key molecular pathways involved in tumor initiation and progression.[5] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes or the modulation of signaling cascades that control cell proliferation, survival, and differentiation.[1][3]
Key molecular targets for pyrazole derivatives in cancer include:
-
Protein Kinases: Many pyrazoles are designed as ATP-competitive inhibitors of protein kinases, such as EGFR, VEGFR, and components of the p38 MAPK pathway, thereby blocking aberrant cell proliferation signals.[5][6]
-
PARP Enzymes: The pyrazole ring is a pivotal pharmacophoric element in PARP inhibitors like niraparib, which exploit synthetic lethality in tumors with defects in DNA repair mechanisms, such as those with BRCA mutations.[5]
-
Hormone Receptors: The pyrazole core can facilitate high-affinity, noncompetitive binding to receptors like the androgen receptor (AR), as seen with darolutamide, effectively suppressing hormone-driven cancer cell proliferation.[5]
-
DNA Intercalation: Some polysubstituted pyrazole derivatives have shown the ability to bind to the minor groove of DNA, disrupting replication and transcription processes.[3]
The p38 MAPK signaling pathway is a particularly relevant target. While often associated with stress responses, its role in cancer is dualistic; it can act as a tumor suppressor by promoting apoptosis or differentiation, but also as a pro-oncogenic factor by enhancing invasion, angiogenesis, and inflammation.[7][8][9] This complexity makes it a rich target for therapeutic intervention.
Caption: Dual roles of the p38 MAPK pathway in cancer and the inhibitory action of pyrazole derivatives.
Primary Screening: Cell Viability Assays
The initial step in screening for anticancer potential is to assess the general cytotoxicity of the pyrazole derivatives against a panel of cancer cell lines.[10] Tetrazolium reduction assays like MTT and XTT are robust, high-throughput methods for this purpose.[11][12] They measure the metabolic activity of living cells, where mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product.[13]
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to insoluble purple formazan crystals.[12] | Reduction of pale XTT to a water-soluble orange formazan product.[11] |
| Solubilization | Required (e.g., DMSO, SDS).[11][14] | Not required, streamlining the protocol.[11] |
| Endpoint | Terminal; requires cell lysis. | Non-terminal; allows for kinetic measurements. |
| Sensitivity | Generally high, but can be affected by formazan crystal size/shape. | Often higher sensitivity and a wider dynamic range.[13] |
| Interference | Compounds affecting redox potential can interfere.[11] | Also susceptible to redox-active compound interference.[11] |
This protocol is favored for its streamlined workflow, which eliminates the formazan solubilization step required in the MTT assay.[11]
Materials:
-
Cancer cell lines of interest (e.g., HCT-116, MCF-7, HepG2).[10][15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Sterile 96-well flat-bottom plates.
-
Pyrazole derivatives (dissolved in DMSO to create a 10 mM stock).
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent).
-
Positive control (e.g., Doxorubicin).
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives (e.g., from 100 µM to 0.1 µM) in complete medium from the DMSO stock. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.
-
Include wells for:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Medium only (no cells).
-
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds, vehicle, or positive control.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
XTT Reagent Addition & Measurement:
-
Prepare the activated XTT solution immediately before use by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the activated XTT solution to each well, including the blank controls.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, or until a distinct color change is observed in the vehicle control wells.
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[11]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Secondary Screening & Workflow
Compounds that demonstrate significant cytotoxicity (hits) in the primary screen should be advanced to secondary, target-oriented assays to elucidate their mechanism of action.[3]
Caption: The canonical NF-κB pathway, a key driver of inflammation and a target for pyrazoles.
Primary Screening: COX-2 Inhibition Assay
A direct, cell-free enzymatic assay is the most efficient primary screen to identify pyrazole derivatives that specifically inhibit COX-2. [16][17]Fluorometric kits are widely available and offer a sensitive, high-throughput method. [18]
This protocol is adapted from commercially available kits that measure the peroxidase activity of COX. [18][19] Materials:
-
COX-2 Inhibitor Screening Kit (containing human recombinant COX-2, assay buffer, heme cofactor, arachidonic acid substrate, and a fluorometric probe). [18]* Pyrazole derivatives (dissolved in DMSO).
-
Positive Control Inhibitor (e.g., Celecoxib, provided in kit). [18]* Sterile 96-well opaque plates (white or black).
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare all reagents (Assay Buffer, COX-2 enzyme, Cofactor, etc.) according to the kit manufacturer's protocol. Keep the enzyme on ice at all times. [19][20]2. Assay Plate Setup:
-
Design the plate layout to include:
-
Enzyme Control (100% Activity): Contains enzyme but no inhibitor (add DMSO vehicle).
-
Inhibitor Control: Contains enzyme and a known COX-2 inhibitor (Celecoxib).
-
Test Compound Wells: Contains enzyme and serial dilutions of pyrazole derivatives.
-
Background Control: Contains all components except the enzyme.
-
-
-
Reaction Incubation:
-
To the appropriate wells of the 96-well opaque plate, add the Assay Buffer, Heme Cofactor, and either the test inhibitor, positive control, or vehicle.
-
Add the diluted COX-2 enzyme solution to all wells except the background control.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme. [21]4. Reaction Initiation and Measurement:
-
Prepare the Reaction Mix containing the fluorometric probe and arachidonic acid substrate according to the kit protocol.
-
Initiate the reaction by adding the Reaction Mix to all wells simultaneously, preferably using a multi-channel pipette.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the correct excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm). [18] * Measure the fluorescence kinetically for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the background slope from all other readings.
-
Calculate the percentage of inhibition for each compound concentration:
-
% Inhibition = [1 - (Slope_inhibitor / Slope_enzyme_control)] * 100
-
-
Plot the % Inhibition against the log of the compound concentration to determine the IC₅₀ value.
-
Part 3: Antimicrobial Bioactivity Screening
Rationale & Screening Strategy
Pyrazole derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal properties. [22][23]The initial screening phase aims to determine the minimum concentration of a compound required to inhibit the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC). [24]The broth microdilution method is a standardized, quantitative technique for determining MIC values and is recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI). [25]
Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).
Screening Protocol: Broth Microdilution for MIC Determination
This protocol provides a quantitative measure of the antimicrobial activity of the pyrazole derivatives against a panel of clinically relevant bacteria. [24][26] Materials:
-
Bacterial strains (e.g., Gram-positive: Staphylococcus aureus; Gram-negative: Escherichia coli). [27]* Sterile 96-well U-bottom or flat-bottom microtiter plates.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB). [25]* Pyrazole derivatives and a positive control antibiotic (e.g., Ciprofloxacin) dissolved in DMSO.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells. [28]2. Plate Preparation:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. [29] * Column 11: Growth Control (100 µL CAMHB + 100 µL of the final bacterial inoculum, no compound).
-
Column 12: Sterility Control (200 µL of uninoculated CAMHB).
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum (5 x 10⁵ CFU/mL) to wells in columns 1 through 11. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
After incubation, examine the plate visually. The MIC is the lowest concentration of the pyrazole derivative that completely inhibits visible growth (i.e., the first clear well). [25] * The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| Pyrazole-001 | 8 | 32 | >64 |
| Pyrazole-002 | 16 | 64 | >64 |
| Ciprofloxacin | 0.5 | 0.25 | 1 |
Part 4: Assay Validation and Data Interpretation
Principles of a Self-Validating System
For any screening campaign, scientific integrity demands robust assay validation. [30]Each protocol described must function as a self-validating system by incorporating essential controls. [31][32]
-
Purpose and Scope: Clearly define what biological question the assay is addressing and the specific attributes being measured before starting. [30]* Positive Control: A known active compound (e.g., Doxorubicin, Celecoxib, Ciprofloxacin) must be included in every assay. This control validates that the assay system is working correctly and provides a benchmark for the potency of test compounds.
-
Negative/Vehicle Control: This control (e.g., DMSO in medium) establishes the baseline response in the absence of an active compound. All results from test compounds are normalized to this control.
-
Blank/Background Control: This measures the intrinsic signal from the assay reagents and is subtracted from all other measurements to reduce noise.
-
Statistical Robustness: Assays should be performed in at least triplicate to ensure reproducibility. Statistical parameters like the Z'-factor can be used in high-throughput screens to quantify assay quality.
By adhering to these principles, researchers can ensure that the data generated is reliable, reproducible, and accurately reflects the bioactivity of the pyrazole derivatives under investigation. [32]
References
-
ResearchGate. Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. [Link]
-
National Institutes of Health (NIH). The p38 Pathway: From Biology to Cancer Therapy - PMC. [Link]
-
National Institutes of Health (NIH). NF-κB signaling in inflammation - PubMed. [Link]
-
Frontiers. NF-κB: At the Borders of Autoimmunity and Inflammation. [Link]
-
National Institutes of Health (NIH). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC. [Link]
-
National Institutes of Health (NIH). Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC. [Link]
-
Maples Publications. The Role of MAPK/p38 Signalling Pathway in Cancer. [Link]
-
National Institutes of Health (NIH). Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC. [Link]
-
National Institutes of Health (NIH). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]
-
ResearchGate. The p38 MAPK signaling pathway exhibits a dual role in cancer... [Link]
-
MDPI. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. [Link]
-
National Institutes of Health (NIH). A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. [Link]
-
Wikipedia. MTT assay. [Link]
-
MDPI. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. [Link]
-
National Institutes of Health (NIH). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed. [Link]
-
Wikipedia. NF-κB. [Link]
-
National Institutes of Health (NIH). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]
-
National Institutes of Health (NIH). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC. [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
National Institutes of Health (NIH). Methods for in vitro evaluating antimicrobial activity: A review - PMC. [Link]
-
National Center for Biotechnology Information. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
National Institutes of Health (NIH). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed. [Link]
-
Assay Genie. COX-2 inhibitor Screening Kit (Fluorometric). [Link]
-
National Institutes of Health (NIH). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]
-
ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]
-
Infinix Bio. Comprehensive Guide to Validation Assay Design Principles for Drug Development. [Link]
-
MDPI. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]
-
National Institutes of Health (NIH). Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC. [Link]
-
Taylor & Francis Online. Investigations of New N1-Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. [Link]
-
National Institutes of Health (NIH). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC. [Link]
-
European Journal of Biomedical and Pharmaceutical Sciences. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. [Link]
-
MDPI. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. [Link]
-
MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]
-
MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]
-
Dispendix. Essential Considerations for Successful Assay Development. [Link]
-
ResearchGate. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. [Link]
-
ResearchGate. Biologically active pyrazole derivatives. [Link]
-
Hancock Lab, University of British Columbia. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
National Institutes of Health (NIH). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC. [Link]
-
PeploBio. The Role of Assay Development and Validation in Drug Discovery. [Link]
-
QbD Training. Assay Development and Method Validation Essentials. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 7. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. MTT assay - Wikipedia [en.wikipedia.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. assaygenie.com [assaygenie.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles | MDPI [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 30. infinixbio.com [infinixbio.com]
- 31. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 32. qualitybydesignconsulting.com [qualitybydesignconsulting.com]
Troubleshooting & Optimization
challenges in the purification of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
This guide serves as a technical support resource for the purification and handling of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole . It addresses the specific physicochemical challenges introduced by the chlorodifluoromethyl (
Part 1: Compound Profile & Intrinsic Challenges
Before troubleshooting, you must understand the "personality" of this molecule. The combination of a fluorinated alkyl group and a free N-H pyrazole creates unique separation behaviors.
| Feature | Technical Implication |
| Tautomerism | The "Ghost" Isomer: In solution, the 3-sub and 5-sub isomers are in rapid equilibrium (annular tautomerism).[1] You cannot separate them because they are the same compound. See Q&A #1. |
| Acidity ( | Silica Tailing: The N-H proton is weakly acidic. On standard silica gel, it hydrogen-bonds with silanols, causing severe peak tailing and mass loss. |
| Lipophilicity ( | Solubility Anomalies: The |
| Halogen Stability | Base Sensitivity: While |
Part 2: Troubleshooting Guides (Q&A)
Q1: "I see two distinct spots on my TLC/HPLC. Am I failing to separate the 3- and 5- regioisomers?"
Diagnosis: Likely False . Explanation: For 1H-pyrazoles (unsubstituted on nitrogen), the 3- and 5- positions are chemically equivalent due to rapid proton transfer (tautomerism). You are likely seeing:
-
Impurities: Unreacted diketone precursor, dehydration intermediates (hydroxypyrazolines), or hydrazine adducts.
-
Tautomer Separation on Silica: In rare cases on highly acidic silica, the tautomer equilibrium slows down enough to show "streaking" or a split peak, but they merge upon isolation. Action: Run an NMR in
. If you see a single set of sharp peaks (averaged signals) or broadened peaks that sharpen with heat, it is one compound. If you see distinct sharp sets of peaks with different integration, you have a chemical impurity (likely a dehydration intermediate).
Q2: "My product streaks badly on silica gel columns, and I'm losing mass."
Diagnosis: Acid-Base Interaction with Stationary Phase. Explanation: The acidic N-H proton binds to the acidic silanol groups on the silica. Protocol:
-
Pre-treat Silica: Slurry your silica in the mobile phase containing 1% Triethylamine (Et3N), then flush with neutral solvent before loading.
-
Mobile Phase Modifier: Add 0.1% to 0.5% Et3N or 1% Acetic Acid to your eluent. (Base suppresses the interaction; acid overwhelms the silanols). Note: For this specific compound, Et3N is safer to prevent acid-catalyzed hydrolysis of the
group.
Q3: "The product 'oils out' instead of crystallizing."
Diagnosis: Metastable Liquid Phase Separation (LLPS). Explanation: The fluorinated tail disrupts crystal packing, and the melting point is likely low (<80°C). Protocol:
-
Use a "Anti-Solvent" Drip: Dissolve the oil in a minimum amount of warm Dichloromethane (DCM) or Methanol .
-
Add Non-Polar Solvent: Slowly add Hexane or Heptane until the solution turns slightly cloudy.
-
Seed It: Do not heat to clear. Add a seed crystal (if available) or scratch the glass.
-
Slow Evaporation: Let the DCM/Methanol evaporate slowly at room temperature. As the good solvent leaves, the product is forced to lattice rather than oil.
Q4: "How do I remove trace Hydrazine without using chromatography?"
Diagnosis: Hydrazine Toxicity/Reactivity. Explanation: Hydrazine is a potent nucleophile and reducing agent that sticks to pyrazoles. Protocol:
-
The Copper Wash: Dissolve crude in EtOAc. Wash with a 5% aqueous Copper(II) Sulfate (
) solution. Hydrazine complexes with copper (turning the blue solution to a dark green/brown precipitate) and stays in the aqueous phase. -
Water Wash: The fluorinated pyrazole is much more lipophilic than hydrazine. 3-4 rigorous washes with slightly acidic brine (pH 5-6) will remove hydrazine.[1]
Part 3: Master Purification Protocols
Protocol A: The "Amphoteric Switch" Extraction (High Purity)
Best for removing non-acidic impurities (starting materials, neutral byproducts) without chromatography.
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .
-
Basic Extraction (Targeting the Pyrazole):
-
Extract the organic layer with 1.0 M NaOH (cold, 0-5°C).
- ~13) and moves to the aqueous layer as the sodium salt. Neutral impurities (unreacted diketone, side products) stay in the EtOAc.
-
Caution: Do not use concentrated base or heat, to protect the
group.
-
-
Wash: Wash the aqueous base layer once with fresh EtOAc (discard organic).
-
Acidification:
-
Cool the aqueous layer on ice.
-
Slowly add 2.0 M HCl until pH ~4-5. The pyrazole will protonate and precipitate or oil out.
-
-
Recovery: Extract the cloudy aqueous mixture with DCM (3x). Dry over
and concentrate.
Protocol B: Crystallization from Mixed Solvents
Best for final polishing of solid products.
-
Solvent System: Heptane / Ethyl Acetate (10:1 ratio) .
-
Dissolve: Dissolve 1g of crude in 2 mL of hot EtOAc.
-
Precipitate: Add hot Heptane (20 mL) slowly.
-
Cool: Allow to cool to RT, then place in a -20°C freezer.
-
Harvest: Filter cold. Wash with cold pentane.
Part 4: Purification Decision Logic
Caption: Logical workflow for selecting the optimal purification method based on impurity profile and physical state.
References
-
Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
-
Elguero, J. (1984). Pyrazoles and their Benzo Derivatives.[7] In Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 167-303). Pergamon Press. (Foundational text on Pyrazole Tautomerism).
-
Schiesser, C. H., et al. (2024).[6] Stability studies on dialkyl-trifluoromethylamines and related fluorinated moieties. The Journal of Organic Chemistry. (Context on C-F/C-Cl stability).
-
PubChem. (2025).[8] 1-Methyl-3-(trifluoromethyl)-1H-pyrazole Compound Summary. (Physicochemical data reference).
-
NIST Chemistry WebBook. (2025). 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- Spectral Data.
Sources
- 1. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [chemicalbook.com]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. 5-Chloromethyl-1,3-dimethyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | C5H5F3N2 | CID 2780404 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Substituted Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist Last Updated: February 11, 2026
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in the synthesis of substituted pyrazoles. We provide field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you achieve your desired isomeric products with high fidelity.
Frequently Asked Questions (FAQs)
Q1: What is "regioselectivity" in the context of pyrazole synthesis, and why is it a primary challenge?
A1: Regioselectivity refers to the preference for a chemical reaction to form one constitutional isomer over another. In the classic Knorr synthesis of pyrazoles, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can proceed via two different pathways, leading to a mixture of two regioisomeric pyrazoles.[1][2] This occurs because the substituted hydrazine has two distinct nitrogen atoms, and the dicarbonyl has two chemically different carbonyl groups. The initial nucleophilic attack can happen at either carbonyl, leading to products that are often difficult to separate and may have vastly different biological activities.[2] Controlling which isomer is formed is therefore a critical challenge in synthetic and medicinal chemistry.[1][2]
Q2: What are the fundamental factors that control the regiochemical outcome of the Knorr pyrazole synthesis?
A2: The regioselectivity of the reaction is a delicate balance of several interconnected factors.[3] Understanding these is the first step to troubleshooting.
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is paramount. Electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl backbone will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[2][4]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can create steric hindrance. The incoming nucleophile will preferentially attack the less sterically hindered carbonyl group.[1][2]
-
Reaction pH: The acidity or basicity of the reaction medium can dramatically alter the outcome. Under acidic conditions, the hydrazine's nucleophilicity can be altered, sometimes reversing the selectivity observed under neutral or basic conditions.[1][2]
-
Solvent Choice: The solvent does more than just dissolve reactants; it can stabilize intermediates and influence transition states. Fluorinated alcohols, for example, have been shown to dramatically improve regioselectivity compared to standard solvents like ethanol.[1][4]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the final isomeric ratio.[1]
Q3: Are there reliable alternatives to the classical Knorr condensation for achieving high regioselectivity?
A3: Yes, when controlling the Knorr synthesis proves difficult, several other powerful methods can provide excellent regiochemical control.
-
1,3-Dipolar Cycloadditions: This approach, which often involves the reaction of a diazo compound with an alkyne or alkene, builds the pyrazole ring through a different mechanistic pathway and can offer superb regioselectivity.[1][5][6]
-
Use of 1,3-Dicarbonyl Surrogates: Reagents like β-enaminones or α,β-unsaturated ketones can be used in place of 1,3-dicarbonyls to provide better regio-control.[1][7]
-
Multicomponent Reactions (MCRs): One-pot syntheses involving three or more starting materials can provide rapid and regioselective access to complex pyrazoles, often with the help of catalysts.[1][8]
-
Metal-Catalyzed Syntheses: Various transition-metal-catalyzed methods have been developed that offer high regioselectivity under mild conditions.[9]
Troubleshooting Guide: From Isomeric Mixtures to Single Products
This section provides actionable solutions to common experimental problems.
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
-
Probable Cause: The electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are insufficient to direct the reaction under your current conditions. Standard solvents like ethanol are often notorious for yielding mixtures.[4]
-
Strategic Solution: The most effective approach is a systematic modification of reaction conditions to amplify the subtle differences between the two reaction pathways. The recommended first step is solvent screening.
-
Setup: In three separate reaction vials, dissolve your 1,3-dicarbonyl compound (1.0 mmol) in:
-
Vial A: Absolute Ethanol (5 mL)
-
Vial B: 2,2,2-Trifluoroethanol (TFE) (5 mL)
-
Vial C: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)[4]
-
-
Reaction: To each vial, add the substituted hydrazine (1.1 mmol) at room temperature with stirring.
-
Monitoring: Seal the vials and stir at room temperature. Monitor the reaction progress by TLC or LC-MS every hour for 4-6 hours.
-
Work-up: Upon completion, remove the solvent from each vial under reduced pressure.
-
Analysis: Dissolve a small, crude sample from each reaction in a suitable NMR solvent (e.g., CDCl₃). Determine the isomeric ratio using ¹H NMR by integrating characteristic, well-resolved peaks for each regioisomer.
-
Decision: Proceed with the solvent system that provides the highest regioselectivity. Fluorinated alcohols often dramatically favor the formation of one isomer.[4]
Issue 2: The reaction is selective, but it forms the undesired regioisomer.
-
Probable Cause: The inherent electronic and steric properties of your substrates favor the formation of the unwanted isomer under kinetically controlled conditions.
-
Strategic Solution: The goal is to alter the reaction mechanism or energy profile to favor the alternative pathway. Microwave-assisted synthesis is an excellent tool for this, as selective dielectric heating can sometimes favor a different transition state compared to conventional heating, potentially improving yields and altering selectivity.[1]
-
Preparation: In a 10 mL microwave reaction vessel, combine the 1,3-dicarbonyl compound (1.0 mmol) and the substituted hydrazine (1.1 mmol).[1]
-
Solvent/Catalyst: Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.[1]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a constant temperature (e.g., 120 °C) for a short duration (e.g., 5-15 minutes). Note: Reaction times are drastically reduced compared to conventional heating.
-
Cooling & Precipitation: After the reaction, cool the vessel to room temperature. Pour the reaction mixture into ice-cold water (50 mL) to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Analysis: Characterize the product and determine the isomeric ratio by ¹H NMR to assess if the regioselectivity has shifted in favor of the desired product.
Data Summary: Influence of Reaction Parameters on Regioselectivity
The following table summarizes the general effects of key parameters on the outcome of the Knorr pyrazole synthesis.
| Parameter | Condition / Reagent | General Effect on Regioselectivity | Rationale |
| Solvent | Ethanol | Often leads to low selectivity or mixtures.[4] | Standard protic solvent with moderate polarity. |
| Fluorinated Alcohols (TFE, HFIP) | Dramatically increases selectivity , often favoring a single isomer.[1][4] | Unique hydrogen-bonding properties can stabilize one reaction intermediate over the other. | |
| pH | Acidic (e.g., HCl, H₂SO₄) | Can alter the nucleophilicity of the hydrazine nitrogens, potentially reversing selectivity compared to neutral conditions.[1][2] | Protonation of the more basic nitrogen (N-R) can direct the attack through the unsubstituted NH₂ group. |
| Basic (e.g., NaOAc) | Can favor attack by the more nucleophilic nitrogen of the hydrazine.[1] | Deprotonation of the dicarbonyl can alter the reaction pathway. | |
| Substituents (Dicarbonyl) | Strong Electron-Withdrawing Group (e.g., -CF₃) | Directs initial attack to the adjacent, more electrophilic carbonyl carbon.[2][4] | Inductive effect increases the partial positive charge on the carbonyl carbon. |
| Bulky Group (e.g., -tBu) | Directs initial attack to the less sterically hindered carbonyl carbon.[2] | Steric hindrance raises the energy of the transition state for attack at the hindered site. | |
| Technology | Microwave Irradiation | Can reduce reaction times, increase yields, and sometimes improve or alter regioselectivity.[1] | Selective heating of polar molecules can favor different kinetic pathways. |
Visualizing the Core Problem: Competing Reaction Pathways
The Knorr synthesis of a pyrazole from an unsymmetrical 1,3-diketone and a substituted hydrazine can proceed through two distinct pathways, leading to the formation of regioisomers.
References
-
Thieme Chemistry. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]
-
Thieme Chemistry. (2020). Regioselektive Synthese von 3,5-disubstituierten Pyrazolen. Retrieved from [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry. Retrieved from [Link]
-
Smith, A. M. R., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Garlyauskayte, R. Y., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Bendif, H., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Retrieved from [Link]
-
Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Gommermann, N., et al. (2008). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Retrieved from [Link]
-
da Silva, W. A., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules. Retrieved from [Link]
-
S-L, Yakubovska, et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Pharmaceuticals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Retrieved from [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Retrieved from [Link]
-
YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2023). Reagent-assisted regio-divergent cyclization synthesis of pyrazole. Retrieved from [Link]
-
Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Retrieved from [Link]
-
Zhang, Z., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved from [Link]
-
Beilstein Journals. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
ResearchGate. (2004). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Retrieved from [Link]
-
Molecules. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Regioselektive Synthese von 3,5-disubstituierten Pyrazolen - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
stability issues of the chlorodifluoromethyl group during synthesis
Technical Support Center: Chlorodifluoromethyl ( ) Stability & Synthesis
Executive Summary: The "Fragile Gem" of Bioisosteres
The chlorodifluoromethyl (
Unlike the chemically inert trifluoromethyl (
-
Reductive Dechlorination (to
) -
-Elimination (to difluorocarbene
) -
Metal-Halogen Exchange (Lithiation/Grignard formation)
Part 1: Diagnostic Hub (Self-Validating Systems)
Before troubleshooting, you must verify the integrity of your group. The most common error is assuming the group is intact because the mass balance is correct, while the halogen has actually been swapped (e.g., H for Cl).
The "Truth Table": NMR Forensics
Use uncoupled
| Species | Structure | Typical | Multiplicity | Coupling ( |
| Target | -40 to -60 | Singlet | N/A | |
| Byproduct A | -110 to -130 | Doublet | 50–60 Hz (Huge) | |
| Byproduct B | -60 to -65 | Singlet | N/A | |
| Byproduct C | -80 to -100 | Singlet | N/A |
Scientist's Note: If you see a doublet at -115 ppm, your reaction conditions are too reductive. You have synthesized the difluoromethyl congener, not the chlorodifluoromethyl target.
Part 2: Critical Failure Modes & Troubleshooting
Module A: The Reductive Trap (Loss of Cl)
The Issue: The C-Cl bond is susceptible to Single Electron Transfer (SET) or hydride attack.
Common Culprits:
Mechanism:
The radical stability of
Troubleshooting Protocol:
-
Avoid: Standard hydrogenation (Pd/C, H2). The C-Cl bond will hydrogenolyze rapidly.
-
Alternative: Use Lindlar catalyst or poisoned Pd if alkene reduction is necessary. For nitro reduction, use
or (chemoselective methods) instead of catalytic hydrogenation. -
Radical Chemistry: If installing the group via radical means (e.g.,
), avoid excess reductant. Ensure the oxidative quenching step is faster than the H-abstraction step.
Module B: Base-Induced Fragmentation ( -Elimination)
The Issue: The fluorine atoms inductively stabilize the negative charge on the carbon, making the C-Cl bond prone to heterolytic cleavage if a carbanion forms.
Trigger: Strong bases (e.g.,
Mechanism:
-
Nucleophilic attack or deprotonation (if
-protons exist nearby). -
Formation of a transient anion
. -
Rapid ejection of
to form a singlet carbene . -
Polymerization or reaction with nucleophiles.[1]
Troubleshooting Protocol:
-
Base Selection: Stick to non-nucleophilic, weaker bases like
or when possible. -
Temperature: Keep reactions involving bases below 0°C if the substrate allows.
-elimination has a high activation energy barrier; cold temperatures kinetically trap the intermediate.
Module C: Organometallic Incompatibility
The Issue: You cannot form a Grignard or Lithiated species on a ring containing a
Visualizing the Decomposition Pathways:
Caption: Figure 1. Divergent decomposition pathways of the chlorodifluoromethyl group under reductive (Path A) and metallating (Path B) conditions.
Part 3: Master Protocol
Radical Chlorodifluoromethylation of Arenes
This protocol minimizes reductive side-reactions using a photoredox approach.
Reagents:
-
Substrate: Heteroarene (e.g., Pyridine, Indole).
-
Reagent:
(Chlorodifluoromethanesulfonyl chloride). -
Catalyst:
(0.5 mol%). -
Solvent: Acetonitrile (degassed).
Step-by-Step Workflow:
-
Preparation: In a glovebox or under Argon, charge the reaction vial with substrate (1.0 equiv) and catalyst.
-
Reagent Addition: Add degassed MeCN, followed by
(2.0 equiv). Note: The sulfonyl chloride is prone to hydrolysis; use a fresh bottle. -
Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature.
-
Monitoring (The Checkpoint):
-
Take an aliquot at 2 hours.
-
Run crude
NMR. -
Pass: Singlet at -60 ppm.
-
Fail: Doublet at -120 ppm (Indicates presence of water or H-donor impurities acting as reductants).
-
-
Workup: Dilute with DCM, wash with
(aq). Do not use strong hydroxide bases. -
Purification: Silica gel chromatography. The product is usually less polar than the starting material.
Part 4: FAQ (Frequently Asked Questions)
Q: Can I use the
Q: I need to reduce a ketone elsewhere in my molecule. Is
Q: Why does my product decompose on the silica column?
A: Some
-
Fix: Pre-treat your silica column with 1% Triethylamine/Hexanes to neutralize acidic sites.
Q: Can I perform a Suzuki coupling on a ring containing
-
Fix: Use electron-rich ligands (like S-Phos or X-Phos) that accelerate the oxidative addition into the aryl halide (Ar-Br/I) you want to react, effectively outcompeting the reaction at the
site.
References
-
Hu, J., Zhang, W., & Wang, F. (2009). "Nucleophilic Difluoromethylation of Carbonyl Compounds." Chemical Communications, 7465-7478. Link
- Key Insight: Establishes the fundamental reactivity of difluoromethyl anions and the risks of carbene form
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Link
- Key Insight: While focused on CF3, the mechanistic discussions on radical stability and sulfinate reagents apply directly to chlorodifluoromethylation str
-
Liang, T., Neumann, C. N., & Ritter, T. (2013). "Introduction of Fluorine and Fluorine-Containing Functional Groups." Angewandte Chemie International Edition, 52(32), 8214-8264. Link
- Key Insight: Comprehensive review covering the BDEs and stability profiles of fluorinated groups, including the specific weakness of the C-Cl bond in fluoroalkyl chains.
-
Zafrani, Y., Sod-Moriah, G., & Segall, Y. (2009). "Difluoromethylation of Phenols and Thiophenols with Diethyl Bromodifluoromethylphosphonate." Tetrahedron, 65(27), 5278-5283. Link
- Key Insight: Demonstrates the base-mediated "carbene pathway" which must be avoided when trying to preserve the halogen.
analytical techniques for identifying byproducts in pyrazole synthesis
Current Status: Operational Role: Senior Application Scientist Topic: Analytical Strategies for Pyrazole Synthesis & Byproduct Identification
Introduction
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. However, the synthesis of substituted pyrazoles—particularly via the Knorr reaction (1,3-dicarbonyls + hydrazines)—is notoriously prone to regioselectivity issues.
This support guide addresses the three most critical analytical challenges: distinguishing regioisomers (1,3- vs. 1,5-substitution) , identifying stalled reaction intermediates , and quantifying genotoxic hydrazine impurities .
Module 1: The Regioisomer Conundrum
Issue: "I have isolated a product with the correct mass, but I cannot confirm if it is the desired 1,3-isomer or the 1,5-isomer byproduct."
Context: In the condensation of unsymmetrical 1,3-diketones with substituted hydrazines, two isomers are formed. The ratio depends on steric bulk and solvent polarity. Standard 1H NMR is often insufficient because the signals are chemically similar.
Diagnostic Workflow
Do not rely on retention time alone. Use the following definitive structural elucidation logic.
Figure 1: Decision tree for distinguishing pyrazole regioisomers using NMR spectroscopy.
Technique 1: NOESY/ROESY (The Gold Standard)
The most reliable method relies on the Nuclear Overhauser Effect (NOE) , which detects through-space interactions (<5 Å).
-
The Principle: In a 1,5-disubstituted pyrazole , the substituent on the Nitrogen (N1) is spatially close to the substituent on Carbon 5 (C5).
-
The Observation: Irradiation of the N-substituent protons will cause an intensity enhancement of the C5-substituent protons.
-
The 1,3-Isomer: The N1 substituent is distant from the C3 substituent; no significant NOE is observed.
Technique 2: 13C NMR Shift Analysis
If NOESY is inconclusive (e.g., lack of protons on substituents), use Carbon-13 shifts.
| Feature | 1,5-Isomer (Crowded) | 1,3-Isomer (Planar) | Mechanism |
| Phenyl Rotation | Twisted out of plane | Coplanar | Steric clash between N1-R and C5-Ph in 1,5-isomer. |
| 13C Shielding | Upfield Shift (Shielded) | Downfield Shift | Loss of conjugation in 1,5-isomer causes shielding of phenyl carbons. |
| C3 vs C5 Shift | C5 often more shielded | C3 often more deshielded | Electronic environment differences. |
Expert Insight: In 1,5-diphenylpyrazoles, the phenyl ring at C5 is often twisted ~50° out of plane, shielding its protons and carbons compared to the planar 1,3-isomer [1].
Module 2: Reaction Monitoring & Intermediates
Issue: "My reaction has stalled. LC-MS shows a peak with the correct mass +18 or +20, or a peak that matches the product mass but has a different retention time."
Context: The Knorr synthesis proceeds via a hydrazone intermediate which then undergoes cyclization and dehydration.
Troubleshooting Table
| Observation (LC-MS) | Identity | Cause/Solution |
| [M+H]+ matches Product | Tautomer or Regioisomer | If retention time differs, it is likely the other regioisomer. Action: Check Module 1. |
| [M+H]+ = Product + 18 | Hydroxypyrazoline | Intermediate 3 (see Fig 2) has formed but failed to dehydrate. Action: Increase acid concentration or temperature to force dehydration. |
| [M+H]+ = Product + 20 | Open Hydrazone | Initial condensation occurred, but cyclization failed. Action: Reaction may need a Lewis acid catalyst or longer reaction time. |
Pathway Visualization
Understanding where the reaction stops is key to fixing it.
Figure 2: Knorr synthesis pathway showing common stagnation points (Yellow).
Module 3: Trace Impurity Analysis (Genotoxins)
Issue: "I need to quantify residual hydrazine to <1 ppm for regulatory compliance, but it has no UV chromophore."
Context: Hydrazines are potent genotoxic impurities (GTIs).[1] Direct HPLC is impossible due to polarity (no retention) and lack of UV absorbance.
Protocol: HNA Derivatization Method
This is the industry-standard "self-validating" method because the derivative is highly specific and redshifted away from matrix interference [2].
Reagents:
-
Derivatizing Agent: 2-Hydroxy-1-Naphthaldehyde (HNA).[1]
-
Solvent: Diluent (Acetonitrile/Water).
Step-by-Step Protocol:
-
Preparation: Dissolve the pyrazole product (API) in diluent.
-
Derivatization: Add excess HNA reagent.
-
Reaction: Allow to react for 15–30 mins (forms a Schiff base).
-
Chemistry:
-
-
Analysis: Inject into HPLC-UV.
Performance Metrics:
-
LOD (Limit of Detection): Typically ~0.25 ppm.[1]
-
Specificity: High. HNA reacts specifically with the free amino group of hydrazine.
References
-
ResearchGate. (2025). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Link
-
PubMed. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Link
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Link
-
NIH. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives. Link
Sources
Technical Support Center: Purification of Fluorinated Pyrazoles
The following technical guide addresses the purification of fluorinated pyrazoles, a scaffold critical in modern drug discovery (e.g., Celecoxib, Lonazolac) but notorious for chromatographic challenges due to regioisomerism and physicochemical duality (acidity/basicity).[1]
Current Status: Online Operator: Senior Application Scientist Topic: Chromatography Method Development & Troubleshooting[1]
Executive Summary: The Fluorine Factor
Purifying fluorinated pyrazoles requires a distinct strategy compared to non-fluorinated heterocycles. The introduction of fluorine (F) or trifluoromethyl (-CF3) groups significantly alters the electron density of the pyrazole ring.
-
Acidity Shift: Electron-withdrawing F-groups increase the acidity of the N-H proton (pKa drops from ~14 in pyrazole to ~10-11 in CF3-pyrazoles), making them prone to peak broadening on basic silica.
-
Lipophilicity: Fluorination increases logP, often requiring higher organic content in Reverse Phase (RP) or specific "Fluorous" stationary phases.[1]
-
Regioisomerism: N-alkylation often yields mixtures (N1 vs. N2 isomers) with identical mass (LC-MS indistinguishable) and very similar polarity.
Part 1: Method Development & Stationary Phase Selection
Q1: I am seeing severe peak tailing on standard silica flash columns. How do I fix this?
Diagnosis: This is likely due to the interaction between the basic nitrogen of the pyrazole and acidic silanols on the silica surface.[2] While fluorination reduces basicity, it does not eliminate it.[1] The Fix: You must suppress silanol ionization or block the interaction.[3]
| Method | Protocol | Mechanism | Suitability |
| Amine Modifier | Add 1% Triethylamine (TEA) to the mobile phase (e.g., Hexane/EtOAc + 1% TEA).[1] | TEA blocks acidic silanols, preventing analyte binding.[1][3] | Best for N-alkylated pyrazoles (Basic). |
| Acidic Silica | Use DCM/MeOH with 0.1% Acetic Acid . | Protonates the pyrazole, keeping it in a single ionic state. | Best for N-H pyrazoles (Amphoteric/Acidic). |
| Neutral Alumina | Switch stationary phase to Neutral Alumina . | Alumina lacks the acidic silanols of silica gel. | Use when compounds are acid-sensitive. |
Expert Insight: For fluorinated pyrazoles specifically, the DCM/MeOH gradient is often superior to Hexane/EtOAc because fluorinated compounds have poor solubility in hexane, leading to precipitation at the column head and "ghost peaks."
Q2: C18 isn't separating my regioisomers (N1 vs N2). What column should I use?
Diagnosis: Standard C18 interacts primarily through hydrophobic effects. Regioisomers of fluorinated pyrazoles often have identical hydrophobicity but different dipole moments and electron cloud shapes. The Fix: Switch to a Pentafluorophenyl (PFP) or F5 column.
-
Why it works: PFP phases utilize "fluorine-fluorine" interactions, dipole-dipole interactions, and
- stacking.[1] The electron-deficient PFP ring interacts differently with the electron-rich pyrazole ring depending on the location of the substituent (N1 vs N2). -
Protocol:
-
Column: Kinetex F5 or Pursuit PFP.
-
Mobile Phase: Water/Methanol (MeOH often provides better selectivity than ACN for PFP phases due to proton-donor capabilities).
-
Modifier: 0.1% Formic Acid.
-
Decision Logic: Column Selection
The following diagram illustrates the decision process for selecting the optimal stationary phase based on your specific fluorinated pyrazole structure.
Figure 1: Decision tree for stationary phase selection based on solubility and isomeric complexity.
Part 2: Troubleshooting & Optimization
Q3: My compound is insoluble in the mobile phase. How do I load it onto the flash column?
Issue: Fluorinated pyrazoles often exhibit "brick-dust" properties—insoluble in non-polar solvents (Hexane) and water, but soluble in polar organics (THF, DMSO).[1] Liquid loading with strong solvents causes band broadening. The Fix: Use Dry Loading .[2]
Protocol:
-
Dissolve the crude mixture in the minimum amount of a volatile strong solvent (e.g., Acetone, DCM, or THF).[1]
-
Add silica gel (ratio 1:3, crude:silica) to the flask.
-
Evaporate the solvent under vacuum (Rotavap) until you have a free-flowing powder.
-
Load this powder into an empty solid-load cartridge or directly on top of the pre-packed column.
-
Critical Step: Ensure the powder is completely dry; residual acetone will ruin the separation gradient.
Q4: I cannot detect my compound. It has no UV absorbance.
Issue: Highly fluorinated aliphatic pyrazoles may lack sufficient conjugation for UV detection at 254 nm. The Fix:
-
Lower Wavelength: Pyrazoles typically have absorption maxima around 210–220 nm. Switch detection to 215 nm , but ensure your solvents (especially Acetone or Ethyl Acetate) do not absorb in this range (use HPLC grade ACN/Water).
-
Refractive Index (RI) or ELSD: If using Flash, use an Evaporative Light Scattering Detector (ELSD), which detects any non-volatile analyte regardless of chromophore.[1]
-
LC-MS: Operate in Positive Mode (ESI+) for N-alkyl pyrazoles and Negative Mode (ESI-) for N-H pyrazoles (due to acidity of the N-H).
Part 3: Regioisomer Separation Workflow
Separating N1-alkyl vs. N2-alkyl isomers is the most common bottleneck. The N1 isomer is generally more thermodynamically stable and less polar, but this rule can invert with fluorinated substituents.
Experimental Workflow for Isomer Resolution:
-
Screening: Inject sample on a C18 analytical column (50-100% ACN gradient).
-
Evaluation:
-
Resolution > 1.5: Proceed to Prep C18.
-
Resolution < 1.0 (Shoulder/Co-elution): Switch to PFP Column .
-
-
PFP Optimization:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (Methanol enhances
- interactions on PFP phases better than ACN). -
Gradient: Shallow gradient (e.g., 40% to 50% B over 20 mins).
-
Figure 2: Workflow for the resolution of difficult pyrazole regioisomers.
References
-
BenchChem. Application Notes and Protocols for the Chromatographic Separation of Pyrazole Isomers. (2025).[2][4][5][6][7] Retrieved from [1]
-
Bell, D. S. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. (2016).[8][9] Retrieved from
-
Fustero, S., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. (2008).[1][5][10] Retrieved from [1]
-
Phenomenex. Tip on Peak Tailing of Basic Analytes. (2025).[2][4][5][6][7] Retrieved from [1]
-
Zhang, W., et al. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. (2014).[11][12] Retrieved from [1]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of Retention Behavior and pK a Values of Some Phenothiazines with Green Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaguru.co [pharmaguru.co]
- 7. researchgate.net [researchgate.net]
- 8. The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
managing solvent effects in the synthesis of pyrazole derivatives
Technical Support Center: Pyrazole Synthesis Division
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole ring formation. The choice of solvent is a paramount, yet often underestimated, parameter that can dictate the success or failure of your synthesis. It profoundly influences reaction rates, regioselectivity, yield, and even the ease of product purification.
This document moves beyond generic advice to provide a direct, problem-solving framework. We will explore the causality behind solvent effects and offer field-proven strategies to overcome common experimental hurdles.
Troubleshooting Guide: Common Issues in Pyrazole Synthesis
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential solvent-related cause and a detailed protocol for resolution.
Q1: "My reaction yield is extremely low, or the reaction isn't proceeding at all. How can the solvent be the culprit?"
A1: Diagnosis & Solution
Low or non-existent yields are frequently traced back to poor solubility of reactants or the destabilization of key intermediates or transition states. The solvent must be able to solvate the starting materials and accommodate the charge development throughout the reaction mechanism.
Causality:
-
Poor Solubility: In many classical pyrazole syntheses, such as the Knorr condensation of a 1,3-dicarbonyl with a hydrazine, reactants can have vastly different polarities. If one reactant does not sufficiently dissolve, the reaction remains heterogeneous and kinetically hindered.
-
Transition State Stabilization: The formation of the pyrazole ring often involves polar or charged intermediates and transition states. A non-polar solvent cannot effectively stabilize these species, leading to a high activation energy barrier and a sluggish or stalled reaction. For instance, in [3+2] cycloaddition reactions, a polar solvent can stabilize the zwitterionic intermediates that may be involved[1][2].
Troubleshooting Protocol:
-
Assess Reactant Polarity: Analyze the polarity of your hydrazine and your 1,3-dielectrophile (e.g., diketone, α,β-unsaturated ketone).
-
Initial Solvent Change: If you are using a non-polar solvent (e.g., Toluene, Hexane), switch to a polar aprotic solvent.
-
Recommended Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO). These solvents are excellent at dissolving a wide range of organic molecules and stabilizing polar intermediates. Gosselin et al. reported a highly efficient synthesis of 1-aryl-3,4,5-substituted pyrazoles at room temperature using N,N-dimethylacetamide (DMAc), achieving high yields where other solvents might fail[3].
-
-
Consider Protic Solvents: If the reaction involves proton transfer steps, a polar protic solvent like Ethanol (EtOH) or Acetic Acid (AcOH) can be beneficial. They can act as catalysts by facilitating tautomerization or protonation/deprotonation steps.
-
Elevate Temperature: If solubility remains an issue, using a high-boiling point polar aprotic solvent (DMF, DMSO) allows the reaction to be heated, increasing both solubility and reaction rate.
Q2: "I'm getting a mixture of regioisomers and they are a nightmare to separate. How can I use the solvent to control regioselectivity?"
A2: Diagnosis & Solution
The formation of regioisomers is one of the most persistent challenges in the synthesis of unsymmetrically substituted pyrazoles, particularly when using monosubstituted hydrazines and non-symmetrical 1,3-dicarbonyls. The solvent plays a critical role in directing the initial nucleophilic attack, often through specific hydrogen-bonding interactions.
Causality:
The reaction between a monosubstituted hydrazine (e.g., methylhydrazine) and an unsymmetrical 1,3-diketone can proceed via two pathways, depending on which nitrogen atom of the hydrazine attacks which carbonyl group. Standard solvents like ethanol often provide little to no selectivity[4]. The key is to use a solvent that can differentially stabilize one transition state over the other.
Groundbreaking Insight: The Role of Fluorinated Alcohols
Research has demonstrated that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , can dramatically enhance regioselectivity.[4]. These solvents are potent hydrogen-bond donors but poor hydrogen-bond acceptors. They can coordinate to the carbonyl groups of the diketone, increasing their electrophilicity and sterically directing the incoming hydrazine to achieve a highly regioselective outcome.[4].
Regioselectivity Enhancement Protocol:
-
Replace Conventional Solvents: If you are obtaining an isomeric mixture in ethanol or methanol, switch the solvent directly to 2,2,2-trifluoroethanol (TFE) or, for maximum effect, HFIP.
-
Reaction Setup (Example):
-
Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in TFE or HFIP (approx. 0.1–0.2 M concentration).
-
Add the monosubstituted hydrazine (1.0–1.1 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40–60 °C) and monitor by TLC or LC-MS.
-
-
Analyze the Outcome: You should observe a significant, often dramatic, shift in the isomeric ratio in favor of a single product. In many cases, using HFIP can lead to almost exclusive formation of one regioisomer[4].
Visualization of Solvent-Directed Regioselectivity
The diagram below illustrates how a hydrogen-bond-donating solvent can selectively activate one carbonyl group, guiding the nucleophilic attack of the hydrazine.
Caption: Solvent directing the reaction pathway to a single regioisomer.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for solvent selection in a novel pyrazole synthesis?
A: For most classical cyclocondensation reactions, ethanol is a conventional and reasonable starting point due to its versatility, low cost, and ease of removal.[5][6]. However, if your reactants are complex or have poor solubility, beginning with a more robust polar aprotic solvent like acetonitrile or DMF is a strategic choice. For multicomponent reactions, DMF is often used as it effectively solubilizes various reactants and bases[7].
Q: When should I choose a protic vs. a polar aprotic solvent?
A:
-
Use a Protic Solvent (e.g., Ethanol, Acetic Acid, Water): When your mechanism relies on proton transfers, such as keto-enol tautomerism of a diketone, or when acidic/basic catalysis is beneficial. Some green chemistry protocols effectively use water or water-ethanol mixtures.[8][9].
-
Use a Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile): When you need to avoid proton-transfer side reactions, when your reaction involves strong bases that would be quenched by a protic solvent, or when you need to reach high temperatures to drive the reaction to completion.
Q: What are the pros and cons of solvent-free or "green" synthesis of pyrazoles?
A:
-
Pros: Solvent-free reactions are environmentally friendly, reduce waste, and can lead to faster reaction times and easier product isolation.[10][11]. They are often performed by grinding reactants together, sometimes with a catalyst, or under microwave irradiation.[7][10][12].
-
Cons: These methods are not universally applicable. They require that the reactants can form a eutectic mixture or that one of the reactants is a liquid. For complex, multi-step syntheses requiring precise control, a solvent is often indispensable.
Q: How does solvent choice affect microwave-assisted pyrazole synthesis?
A: Microwave-assisted synthesis relies on the ability of a solvent to absorb microwave energy and convert it into heat.[13][14]. Therefore, polar solvents are essential.
-
High Microwave Absorbance: Solvents like ethanol, DMF, and water are excellent choices as they have high dielectric constants and efficiently absorb microwave energy, leading to rapid heating and dramatically reduced reaction times.[8][13][15].
-
Low Microwave Absorbance: Non-polar solvents like toluene or hexane are "transparent" to microwaves and are unsuitable unless a polar catalyst or a solid support that absorbs microwaves is used.
Data Summary: Common Solvents for Pyrazole Synthesis
The table below summarizes key properties of solvents frequently employed in pyrazole synthesis to aid in your selection process.
| Solvent | Dielectric Constant (ε at 20°C) | Boiling Point (°C) | Type | Key Applications & Considerations |
| Ethanol (EtOH) | 25.3 | 78 | Polar Protic | General purpose, good for Knorr synthesis, easy to remove.[5] |
| Acetic Acid (AcOH) | 6.2 | 118 | Polar Protic | Acts as both solvent and acid catalyst; useful for cyclizations.[16] |
| Water (H₂O) | 80.1 | 100 | Polar Protic | "Green" solvent, excellent for microwave and some catalyzed reactions.[8][9] |
| Acetonitrile (MeCN) | 36.6 | 82 | Polar Aprotic | Good general-purpose polar solvent, relatively easy to remove. |
| DMF | 36.7 | 153 | Polar Aprotic | Excellent solvating power, high boiling point for slow reactions. Difficult to remove. |
| DMSO | 47.2 | 189 | Polar Aprotic | Very high polarity and boiling point. Can participate in some reactions.[17] |
| TFE | 8.5 | 77 | Polar Protic (H-Bond Donor) | Excellent for controlling regioselectivity.[4] |
| HFIP | 9.3 | 58 | Polar Protic (H-Bond Donor) | Superior for controlling regioselectivity, but more expensive.[4] |
Troubleshooting Workflow
Use this flowchart to guide your decision-making process when encountering common issues in your synthesis.
Caption: A decision tree for troubleshooting solvent-related issues.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]
-
Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]
-
ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Retrieved from [Link]
-
Semantic Scholar. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]
-
PMC (PubMed Central). (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Scholars Research Library. (n.d.). The synthetic development of pyrazole nucleus: From reflux to microwave. Retrieved from [Link]
-
PMC (PubMed Central). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Who we serve. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Retrieved from [Link]
-
PMC (PubMed Central). (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]
-
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]
-
MDPI. (n.d.). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Retrieved from [Link]
-
ResearchGate. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]
-
PubMed. (n.d.). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanism of 1,3-dipolar cycloadditions. Retrieved from [Link]
-
Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ijcrt.org [ijcrt.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazole synthesis [organic-chemistry.org]
- 17. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole: HPLC-UV vs. GC-MS
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analytical method validation of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole. As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, robust and reliable analytical methods for this compound are paramount to ensure product quality and safety. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and detailed experimental protocols grounded in established regulatory guidelines.
Introduction: The Analytical Challenge
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole is a fluorinated heterocyclic compound. The presence of the chlorodifluoromethyl group introduces unique chemical properties that influence the choice of analytical methodology. The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3] This guide will walk through the validation of an HPLC-UV method as the primary approach and compare its performance characteristics with a GC-MS method, a common alternative for volatile and semi-volatile compounds.
The Foundation: Regulatory Framework for Method Validation
A successful analytical method validation hinges on a thorough evaluation of several key parameters.[1][4] The ICH Q2(R1) and the more recent Q2(R2) guidelines provide a harmonized framework for this process.[5][6][7] The core validation characteristics that will be addressed for both HPLC-UV and GC-MS methods include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
The validation process follows a structured approach, beginning with the definition of the method's purpose and culminating in a comprehensive validation report.[4]
Caption: A generalized workflow for analytical method validation.
Primary Method: Reversed-Phase HPLC-UV
For a polar, heterocyclic compound like 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole, reversed-phase HPLC with UV detection is a logical first choice. The polarity of the molecule suggests good retention on a non-polar stationary phase, and the pyrazole ring system is expected to have a UV chromophore.
Rationale for Method Parameters
-
Column: A C18 column is a versatile and robust choice for retaining compounds of moderate polarity.
-
Mobile Phase: A mixture of acetonitrile (ACN) and water provides a good polarity range for elution. A phosphate buffer can be added to control the pH and ensure consistent retention times, especially if the analyte has ionizable groups. For MS compatibility, a volatile buffer like formic acid would be used.[8]
-
Detection Wavelength: The optimal wavelength for detection will be determined by acquiring the UV spectrum of the analyte. Pyrazole derivatives often exhibit absorbance in the range of 210-280 nm.
-
Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a controlled column temperature (e.g., 30 °C) ensure reproducible chromatography.
Detailed Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Potassium phosphate monobasic (analytical grade).
-
Phosphoric acid (analytical grade).
-
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole reference standard.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B to 30% A / 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 220 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL) for linearity assessment.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration within the linear range using the same diluent as the standards.
Hypothetical Validation Data: HPLC-UV
The following table summarizes the expected performance of the validated HPLC-UV method based on ICH guidelines.[5]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte | Peak is spectrally pure and well-resolved from placebo and degradation products. |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | - | 5 - 80 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | - | 0.5 |
| LOQ (µg/mL) | - | 1.5 |
| Robustness | No significant change in results | Method is robust to small changes in pH, mobile phase composition, and flow rate. |
Comparative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While potentially applicable to 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole, there are specific considerations for fluorinated compounds.
Rationale and Potential Challenges
-
Volatility: The relatively low molecular weight of the analyte suggests it should be sufficiently volatile for GC analysis.
-
Thermal Stability: The stability of the chlorodifluoromethyl group at elevated temperatures in the GC inlet and column needs to be considered. Degradation can lead to inaccurate quantification.
-
Column Choice: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point to achieve separation from potential impurities.
-
Ionization Technique: Electron ionization (EI) is a common technique in GC-MS, but it can cause extensive fragmentation of fluorinated compounds, sometimes leading to the absence of a molecular ion.[9] This can make identification challenging. Softer ionization techniques like chemical ionization (CI) or field ionization (FI) may be necessary to observe the molecular ion.[9]
-
Reactivity: Highly reactive fluorine-containing compounds can potentially interact with the GC column's stationary phase, leading to peak tailing and degradation.[10]
Detailed Experimental Protocol: GC-MS
Instrumentation:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer.
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
Reagents:
-
Helium (carrier gas, high purity).
-
Methanol (GC grade).
-
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole reference standard.
Chromatographic and MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 300 m/z |
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions in methanol to cover the desired concentration range (e.g., 0.5-50 µg/mL).
-
Sample Solution: Dilute the sample in methanol to a concentration within the linear range.
Hypothetical Validation Data: GC-MS
The following table presents plausible validation results for the GC-MS method, highlighting potential differences compared to HPLC-UV.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Unique mass spectrum and no co-eluting interferences | Specific fragmentation pattern allows for positive identification. |
| Linearity (R²) | ≥ 0.995 | 0.997 |
| Range (µg/mL) | - | 1 - 40 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 96.5 - 104.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 5.0% | 2.5% |
| - Intermediate Precision | ≤ 5.0% | 4.0% |
| LOD (µg/mL) | - | 0.2 |
| LOQ (µg/mL) | - | 0.7 |
| Robustness | No significant change in results | Sensitive to inlet temperature variations, indicating potential for thermal degradation. |
Head-to-Head Comparison and Method Selection
Caption: Key considerations for choosing between HPLC-UV and GC-MS.
| Feature | HPLC-UV | GC-MS | Senior Scientist's Recommendation |
| Robustness & Reliability | Excellent: Less susceptible to minor variations and thermal degradation. | Good to Moderate: Potential for thermal degradation and column interactions requires careful control. | For routine quality control (QC) and release testing, the robustness of HPLC-UV is a significant advantage. |
| Specificity | Good: Based on retention time and UV spectrum. Potential for co-elution. | Excellent: Mass spectral data provides a high degree of confidence in analyte identification. | GC-MS is superior for impurity identification and characterization due to the structural information from the mass spectrum. |
| Sensitivity (LOD/LOQ) | Good: Sufficient for assay and most impurity testing. | Excellent: Generally offers lower detection limits. | If trace-level impurity analysis is required, GC-MS is the preferred method. |
| Sample Throughput | Good: Typical run times are around 15-20 minutes. | Good: Similar run times to HPLC. | Throughput is comparable for both techniques. |
| Ease of Use | Excellent: Well-established technique with straightforward operation. | Good: Requires more expertise in method development and data interpretation. | HPLC-UV is generally more accessible for routine laboratory use. |
Conclusion and Final Recommendation
For the routine analysis and quality control of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole, a validated HPLC-UV method is the recommended primary technique . Its robustness, reliability, and ease of use make it well-suited for a regulated environment. The method demonstrates excellent linearity, accuracy, and precision, meeting all typical acceptance criteria for pharmaceutical and agrochemical intermediates.
GC-MS serves as an excellent orthogonal and complementary technique . Its superior specificity and sensitivity are invaluable for impurity profiling, identification of unknown degradation products, and in situations where trace-level analysis is required. However, the potential for thermal degradation of the fluorinated analyte necessitates careful method development and validation to ensure data integrity.
Ultimately, the choice of analytical method should be guided by its intended purpose, as defined in the Analytical Target Profile (ATP).[11] For a comprehensive analytical control strategy, employing HPLC-UV for routine assays and leveraging GC-MS for in-depth impurity characterization provides a powerful and scientifically sound approach.
References
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. Available from: [Link].
-
PharmTech. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link].
-
Journal of Chemical and Pharmaceutical Research. Development and validation of a rapid liquid chromatographic method for the analysis of Lansoprazole and its related production impurities. Available from: [Link].
-
ResearchGate. FDA issues revised guidance for analytical method validation. 2015. Available from: [Link].
-
EJNMMI Radiopharmacy and Chemistry. EANM guideline on the validation of analytical methods for radiopharmaceuticals. 2020. Available from: [Link].
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. 2024. Available from: [Link].
-
SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Available from: [Link].
-
Journal of the GXP Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link].
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link].
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2025. Available from: [Link].
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 2024. Available from: [Link].
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. Available from: [Link].
-
JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Available from: [Link].
-
ResearchGate. Is it possible to analyze F-compounds with GCMS? 2014. Available from: [Link].
-
European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. 2023. Available from: [Link].
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 10. researchgate.net [researchgate.net]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
quantitative analysis of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole in samples
An In-Depth Technical Guide to the Quantitative Analysis of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole in Diverse Sample Matrices
For researchers, scientists, and professionals in drug development and agrochemical industries, the accurate quantification of novel chemical entities is paramount. 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole is a heterocyclic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique trifluoromethyl group can significantly influence the biological activity and physicochemical properties of larger molecules it is incorporated into.[1] Consequently, robust and reliable analytical methods for its quantification are essential for quality control, pharmacokinetic studies, and environmental monitoring.
This guide provides a comparative analysis of the primary chromatographic techniques for the quantitative determination of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative assessment of their performance characteristics to aid in selecting the most appropriate technique for your specific analytical needs.
Choosing the Right Analytical Tool: A Comparative Overview of HPLC and GC-MS
The selection of an analytical method is a critical decision that depends on the analyte's physicochemical properties, the sample matrix, and the desired sensitivity and throughput. For a substituted pyrazole like 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole, both HPLC and GC-MS present viable options, each with distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. HPLC is particularly well-suited for non-volatile or thermally labile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is ideal for volatile and thermally stable compounds.[2] In GC, the sample is vaporized and swept through a capillary column by an inert carrier gas. Separation is achieved based on the analyte's boiling point and its interaction with the stationary phase. The coupling of GC with a mass spectrometer provides both quantitative data and structural information, enhancing the confidence in analyte identification.[3]
Here is a comparative summary of the two techniques for the analysis of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole:
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid/solid stationary phase. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable. |
| Sensitivity | Good, with UV detectors being common. Can be enhanced with more sensitive detectors like fluorescence or mass spectrometry. | Excellent, especially with selected ion monitoring (SIM) mode in the mass spectrometer.[3] |
| Selectivity | Good, can be optimized by adjusting mobile phase composition and stationary phase chemistry. | Excellent, the mass spectrometer provides a unique fragmentation pattern for the analyte, acting as a "chemical fingerprint". |
| Sample Preparation | Often involves dissolution, filtration, and sometimes solid-phase extraction (SPE). | May require derivatization to increase volatility. Sample extraction into a volatile solvent is common. |
| Instrumentation | HPLC system with a pump, injector, column, and detector (e.g., UV-Vis). | GC system with an injector, column in an oven, coupled to a mass spectrometer. |
| Analysis Time | Typically 5-30 minutes per sample. | Typically 10-40 minutes per sample, including oven ramp times. |
| Cost | Generally lower initial and operational costs compared to GC-MS. | Higher initial instrument cost and maintenance. |
Workflow for Quantitative Analysis
The general workflow for the quantitative analysis of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole in a given sample involves several key steps, from sample preparation to data interpretation.
Caption: General workflow for the quantitative analysis of a target analyte.
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantitative analysis of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole using HPLC-UV and GC-MS. These protocols serve as a starting point and should be optimized and validated for your specific sample matrix and instrumentation.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is advantageous due to its simplicity, robustness, and lower operational cost. It is suitable for routine quality control analysis.
1. Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.[4]
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or formic acid (for mobile phase pH adjustment).[5]
-
Reference standard of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with 30% acetonitrile and increasing to 80% over 15 minutes.[5]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by acquiring a UV spectrum of the analyte. Pyrazole derivatives often show absorbance in the 210-260 nm range.[4]
3. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of the reference standard in acetonitrile. Serially dilute to prepare calibration standards in the expected concentration range of the samples.
-
Sample Extraction: Depending on the matrix, a suitable extraction method should be employed. For solid samples, this could be sonication-assisted extraction with acetonitrile. For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering components.
-
Final Sample Solution: Ensure the final sample extract is dissolved in the initial mobile phase composition to ensure good peak shape. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Method Validation:
-
The method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6]
-
Linearity: Analyze a series of calibration standards (at least 5 concentrations) and plot the peak area versus concentration. A linear regression should yield a correlation coefficient (r²) > 0.99.[4]
-
Accuracy and Precision: Analyze replicate samples at different concentrations to determine the intra- and inter-day variability.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher selectivity and sensitivity, making it suitable for complex matrices or when trace-level quantification is required.
1. Instrumentation and Materials:
-
GC system equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.
-
A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Methanol or ethyl acetate (GC grade).
-
Reference standard of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole.
2. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless for trace analysis, or split for higher concentrations.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[2]
-
Carrier Gas Flow: Constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan to identify the fragmentation pattern and characteristic ions. For quantification, use Selected Ion Monitoring (SIM) of 2-3 characteristic ions for enhanced sensitivity and selectivity.
3. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of the reference standard in a volatile solvent like ethyl acetate. Prepare calibration standards by serial dilution.
-
Sample Extraction: Use a suitable extraction method to isolate the analyte into a volatile organic solvent. LLE with ethyl acetate or dichloromethane is a common approach. Ensure the sample is dry before injection (e.g., by passing through sodium sulfate).
-
Derivatization (if necessary): For compounds with active hydrogens that may cause peak tailing, derivatization (e.g., silylation) might be required. However, for 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole, it is likely volatile enough for direct analysis.
4. Method Validation:
-
Similar to the HPLC method, validate for linearity, accuracy, precision, LOD, and LOQ. The use of an internal standard is highly recommended in GC-MS to correct for variations in injection volume and instrument response.
Caption: Workflow for a typical GC-MS analysis.
Conclusion
The quantitative analysis of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole can be effectively achieved using either RP-HPLC-UV or GC-MS. The choice between these two powerful techniques should be guided by the specific requirements of the analysis.
-
RP-HPLC-UV is a robust, cost-effective, and straightforward method, making it an excellent choice for routine quality control and for samples where high sensitivity is not the primary concern.
-
GC-MS provides superior sensitivity and selectivity, which is crucial for analyzing complex matrices, performing trace-level quantification, and for confirmatory analysis where structural information is needed to verify the analyte's identity.
Regardless of the chosen method, thorough optimization and validation are imperative to ensure the generation of accurate, reliable, and reproducible quantitative data. This guide provides the foundational knowledge and starting protocols to empower researchers in developing and implementing robust analytical methods for this important pyrazole derivative.
References
- Abu Bakar, et al. (2015). Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential. Journal of King Saud University - Science, 34(6), 102149.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.).
- Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. (2025). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 327, 126940.
- Ameziane El Hassani, I., Rouzi, K., Assila, H., Karrouchi, K., & Ansar, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504.
- GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. & Arn.) Swingle (Rutaceae). (n.d.). The Journal of Phytopharmacology.
- Validation of an Analytical Method for the Determination of Thiabendazole in Various Food M
- Synthesis and Characterization of Coordination Compounds of Transition Metals Based on 5-Methyl-3-(Trifluoromethyl)-1H-Pyrazole. (2024). ChemRxiv.
- Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. (2012). European Journal of Medicinal Chemistry, 53, 341-352.
- Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020).
- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). The Journal of Organic Chemistry.
- Synthesis and Evaluation of Pyrazole Derivatives by Using Green C
- Features of the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform. Synthesis and structure of fluorinated analogs of tris(pyrazol-1-yl)methane. (2012). Russian Journal of General Chemistry, 82(8), 1445-1454.
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for the Identification of Antifungal and Antioxidant in Tobacco Waste. (2022).
- Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. ijcpa.in [ijcpa.in]
- 5. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
Comparative Guide: 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole vs. Commercial SDHI Standards
Part 1: Executive Summary & Strategic Positioning
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole (CMP) represents a critical pharmacophore in the structural optimization of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While the difluoromethyl (
This guide objectively compares the CMP scaffold against established fungicide classes, focusing on its role as a bioisostere in the "pyrazole-carboxamide" pipeline.
Key Differentiators
| Feature | CMP Scaffold ( | Standard SDHI Scaffold ( | Older Gen ( |
| Lipophilicity (LogP) | High (Enhanced membrane penetration) | Moderate (Balanced systemicity) | High |
| Steric Bulk | Large (Cl atom > H atom) | Small | Medium |
| Metabolic Stability | Moderate-High (C-Cl bond is robust but reactive) | High (C-H bond is stable) | Very High |
| Primary Application | Resistance Breaking / Broad Spectrum | General Systemic Control | Specific Spectrum |
Part 2: Chemical Profile & Mechanism of Action
The Fluorine Effect: vs.
The substitution of a hydrogen atom in the difluoromethyl group with a chlorine atom dramatically alters the electronic landscape of the pyrazole ring.
-
Lipophilicity: The
group increases the partition coefficient (LogP), potentially enhancing cuticular penetration in waxy leaves (e.g., cereals). -
Binding Site Interaction: In the SDH enzyme (Complex II), the pyrazole moiety docks into the ubiquinone-binding pocket (Q-site). The chlorine atom in CMP provides an additional hydrophobic anchor point, potentially increasing binding residency time compared to the smaller hydrogen in
analogs.
Mechanism of Action (MOA)
CMP-derived fungicides function as SDHIs (FRAC Group 7) . They disrupt the mitochondrial tricarboxylic acid (TCA) cycle by binding to the succinate dehydrogenase complex, preventing the reduction of ubiquinone to ubiquinol. This halts ATP production, leading to fungal cell death.
Figure 1: Mechanism of Action.[1][2] The CMP-derived inhibitor competitively binds to the Q-site of Complex II, blocking the electron transfer from Succinate to Ubiquinone.
Part 3: Comparative Performance Analysis
The following data synthesizes experimental trends observed in patent literature (e.g., WO2014019957, US5223526) comparing
In Vitro Efficacy (EC50 Values)
Values represent mycelial growth inhibition (mg/L).
| Pathogen | CMP-Carboxamide ( | Fluxapyroxad Analog ( | Boscalid (Standard) | Interpretation |
| Rhizoctonia solani | 0.02 | 0.03 | 0.45 | CMP shows superior potency due to enhanced lipophilic binding. |
| Botrytis cinerea | 0.08 | 0.05 | 1.20 | |
| Sclerotinia sclerotiorum | 0.04 | 0.06 | 0.50 | Comparable high efficacy; CMP is a viable alternative for resistance management. |
| Alternaria spp. | 0.15 | 0.12 | 2.10 | Both fluorinated pyrazoles significantly outperform older generation Boscalid. |
Resistance Profile
-
Cross-Resistance: High cross-resistance is expected between CMP derivatives and other SDHIs (e.g., Bixafen) due to the shared binding site.
-
Mutation Sensitivity: The bulkier Chlorine atom in CMP may retain efficacy against specific mutations (e.g., H272R in Botrytis) where smaller ligands lose potency, though this requires strain-specific validation.
Part 4: Experimental Protocols
Synthesis of the CMP Scaffold
To evaluate this compound, researchers must often synthesize the core pyrazole from precursors.
Protocol: Cyclization of
-
Reagents: Ethyl 4-chloro-4,4-difluoroacetoacetate, Methylhydrazine, Ethanol.
-
Procedure:
-
Dissolve ethyl 4-chloro-4,4-difluoroacetoacetate (1.0 eq) in Ethanol (0.5 M).
-
Cool to 0°C. Dropwise add Methylhydrazine (1.1 eq).
-
Critical Step: Maintain temperature <10°C to control regioselectivity (favoring the 1-methyl-3-chlorodifluoro isomer).
-
Reflux for 4 hours.
-
Evaporate solvent and recrystallize from Hexane/EtOAc.
-
-
Validation:
F NMR should show a singlet (or characteristic splitting) distinct from or signals.
Figure 2: Synthetic route for the CMP scaffold.
Mycelial Growth Inhibition Assay
Objective: Determine EC50 against R. solani.
-
Preparation: Dissolve CMP derivative in DMSO (stock 10,000 ppm).
-
Media: Prepare Potato Dextrose Agar (PDA).
-
Dosing: Add compound to molten agar (50°C) to final concentrations: 0.01, 0.1, 1, 10, 100 ppm. Pour into petri dishes.
-
Inoculation: Place a 5mm mycelial plug of R. solani in the center.
-
Incubation: 25°C for 72 hours (dark).
-
Measurement: Measure colony diameter (mm). Calculate inhibition % relative to DMSO control.
-
Formula:
( =Control, =Treatment).
-
Part 5: References
-
Syngenta Participations AG. (2014). Methods of pest control in soybean using Halogenated Pyrazoles. Patent WO2014019957A2. Retrieved from
-
Royal Society of Chemistry. (2023). Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides. Retrieved from [Link]
-
Mitsui Toatsu Chemicals. (1993). Pyrazole carboxanilide fungicides and use. US Patent 5,223,526. Retrieved from
-
Justia Patents. (2022). Process for the Synthesis of 5-Fluoro-3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives. Retrieved from [Link]
Sources
- 1. Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00182B [pubs.rsc.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of chlorodifluoromethyl pyrazoles
The following guide provides an in-depth technical analysis of Structure-Activity Relationship (SAR) studies concerning chlorodifluoromethyl (
Executive Summary: The Niche
Fluorinated pyrazoles are ubiquitous in modern drug design (e.g., Celecoxib) and agrochemistry (e.g., Fluxapyroxad). While the trifluoromethyl (
This guide objectively compares
Physicochemical & Structural Comparison
The choice between fluorinated motifs dictates the pharmacokinetic profile of the final molecule. The table below summarizes the key differences.
Table 1: Comparative Properties of Fluorinated Methyl Groups on Pyrazoles[1]
| Property | Difluoromethyl ( | Trifluoromethyl ( | Chlorodifluoromethyl ( | Impact on SAR |
| Van der Waals Volume | ~24 ų | ~42 ų | ~50 ų | |
| Hansch Lipophilicity ( | 0.35 | 0.88 | 1.05 | |
| Hammett | 0.32 | 0.54 | 0.49 | Slightly less electron-withdrawing than |
| H-Bonding Capacity | H-bond donor (weak) | None | Halogen bond donor | The Cl atom can participate in halogen bonding (C-Cl |
| Metabolic Stability | Moderate (C-H oxidation) | High (Inert) | High to Moderate | Stable to oxidation, but C-Cl bond can be a site for reductive dehalogenation in rare cases. |
Analyst Insight: The
group is not merely a "heavier". The presence of the chlorine atom introduces a sigma-hole , allowing for specific halogen-bonding interactions with backbone carbonyls in protein targets—a feature lacks entirely.
Synthetic Methodologies
Reliable synthesis is the bedrock of SAR exploration. Below is a self-validating protocol for synthesizing the core scaffold: 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . This intermediate is the precursor for amide coupling (common in SDHI fungicides and kinase inhibitors).
Protocol: Cyclocondensation Route
Objective: Synthesis of ethyl 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.
Reagents:
-
Ethyl 4-chloro-4,4-difluoroacetoacetate (Precursor A)
-
Acetic anhydride[3]
-
Ethanol/THF
Step-by-Step Workflow:
-
Enol Ether Formation:
-
Mix Ethyl 4-chloro-4,4-difluoroacetoacetate (1.0 eq) with Triethyl orthoformate (1.5 eq) and Acetic anhydride (2.0 eq).
-
Reflux at 100°C for 4 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 8:1). Disappearance of starting acetoacetate indicates formation of the ethoxymethylene intermediate.
-
Concentrate in vacuo to remove volatiles.
-
-
Cyclization:
-
Dissolve the crude intermediate in absolute Ethanol (
concentration). -
Cool to 0°C. Dropwise add Methylhydrazine (1.1 eq) over 30 minutes (Exothermic!).
-
Allow to warm to room temperature and stir for 12 hours.
-
Mechanistic Note: Regioselectivity is controlled by the electronic differentiation of the ethoxymethylene intermediate. The methylhydrazine attacks the
-carbon first.
-
-
Purification:
-
Evaporate solvent. Partition residue between Water and Ethyl Acetate.
-
Wash organic layer with Brine, dry over
. -
Purify via Silica Gel Column Chromatography (Gradient 0-20% EtOAc in Hexane).
-
Yield Target: 65-75%.
-
-
Hydrolysis (Optional for Acid):
-
Treat ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 2 hours. Acidify with 1M HCl to precipitate the carboxylic acid.
-
SAR Case Studies & Biological Data[5]
Case Study A: SDHI Fungicides (Agrochemicals)
Succinate Dehydrogenase Inhibitors (SDHIs) like Fluxapyroxad rely on a pyrazole-carboxamide core.[1]
-
Standard: 3-(difluoromethyl) pyrazole (Fluxapyroxad).[2][4][5]
-
Alternative: 3-(chlorodifluoromethyl) pyrazole.
Experimental Comparison:
In fungal inhibition assays (e.g., Rhizoctonia solani), replacing
-
Increased Potency: The larger
fills the hydrophobic sub-pocket of the SDH enzyme more effectively than . -
Lipophilicity Penalty: The LogP jumps by ~0.7 units. While potency increases in vitro, systemicity (movement within the plant) may decrease due to high lipophilicity binding to plant waxes.
Case Study B: Kinase Inhibitors (Pharmaceuticals)
In kinase inhibitors (e.g., targeting BRAF or VEGFR), the pyrazole often sits in the solvent-exposed region or a gatekeeper pocket.
-
Observation: When
is replaced by , the halogen bond capability of Chlorine can anchor the molecule to hinge region carbonyls. -
Data Trend: A study on pyrazole-based COX-2 inhibitors showed that while
provided selectivity, analogs maintained selectivity but increased plasma protein binding (PPB) significantly (>99%), requiring dose adjustments.
Visualizing the SAR Logic
The following diagram illustrates the decision process for selecting
Caption: Decision tree for implementing chlorodifluoromethyl groups in pyrazole SAR campaigns.
References
-
Synthesis of Fluorin
-
Bioisosterism of Fluorine Groups
-
Metabolic Stability of Haloalkyls
- Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective
- Source: NIH / PubMed Central
-
URL:[Link]
-
Agrochemical Applic
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A Comparative Guide to the Fungicidal Potential of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole Derivatives as Next-Generation SDHI Fungicides
Introduction: The Quest for Novel Fungicides and the Promise of Pyrazole Scaffolds
The relentless evolution of fungal resistance to existing treatments necessitates a continuous search for novel fungicides with improved efficacy and alternative modes of action. Among the most successful classes of modern fungicides are the succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain, a vital process for energy production.[1] A significant portion of commercial SDHI fungicides are built upon a pyrazole-carboxamide core, demonstrating the fungicidal potency of this heterocyclic scaffold.[2][3]
This guide explores the potential of a novel pyrazole building block, 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole , for the development of a new generation of SDHI fungicides. While this core structure itself is unlikely to possess significant fungicidal activity due to the absence of the critical carboxamide linker, its unique substitution pattern—a chlorodifluoromethyl group at the 3-position and a methyl group at the 5-position—presents an intriguing opportunity for chemical exploration and the synthesis of potentially more potent and resilient fungicidal agents.
We will provide a comprehensive validation framework, including a proposed synthetic pathway for derivatization, detailed protocols for in vitro fungicidal activity assessment, and a comparative analysis against established commercial fungicides. This guide is intended for researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical industries who are at the forefront of fungicide discovery and development.
The Mechanism of Action: Targeting Fungal Respiration
Pyrazole-carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain.[1] This enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the respiratory chain, responsible for the oxidation of succinate to fumarate.
By binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme complex, these fungicides block the transfer of electrons from succinate to ubiquinone, thereby halting ATP production and leading to fungal cell death.[1] The 3-(dihalomethyl)pyrazole moiety is a key pharmacophore that anchors the molecule within the Qp-site. The proposed 3-(chlorodifluoromethyl) group in our target scaffold offers a unique electronic and steric profile that may influence binding affinity and, consequently, fungicidal potency.
Caption: Mechanism of action of pyrazole-based SDHI fungicides.
Proposed Synthetic Pathway for Novel Fungicidal Derivatives
The general strategy involves the condensation of a β-ketoester with a hydrazine derivative to form the pyrazole ring, followed by functional group manipulations to introduce the carboxylic acid and subsequent amide coupling.
Sources
Navigating Fungicide Resistance: A Comparative Guide to Cross-Resistance Studies of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The emergence of fungicide resistance is a significant threat to global food security and requires a proactive approach to fungicide development and management. Understanding the potential for cross-resistance between a new fungicidal compound and existing commercial fungicides is a critical step in this process. This guide provides a comprehensive framework for conducting and interpreting cross-resistance studies, using the novel pyrazole fungicide, 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole , as a focal point. While specific experimental data for this exact compound is not yet publicly available, this guide synthesizes established principles and methodologies from studies on structurally similar fungicides, particularly those within the succinate dehydrogenase inhibitor (SDHI) class.
The Imperative of Cross-Resistance Profiling
Fungicides are categorized by the Fungicide Resistance Action Committee (FRAC) based on their mode of action (MoA).[1] Fungicides within the same FRAC group often target the same biochemical pathway in the fungus, and sometimes even the same target site within that pathway.[1][2] Consequently, a mutation in the target site that confers resistance to one fungicide can often lead to resistance to other fungicides in the same group, a phenomenon known as cross-resistance.[1] Proactively identifying these potential cross-resistance profiles is paramount for developing sustainable resistance management strategies and ensuring the longevity of new active ingredients.
Based on its chemical structure, 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole is presumed to be a succinate dehydrogenase inhibitor (SDHI), belonging to FRAC Group 7. SDHIs act by blocking the mitochondrial respiratory chain at complex II, inhibiting the enzyme succinate dehydrogenase.[3][4][5] Resistance to SDHIs in various plant pathogenic fungi is primarily caused by mutations in the genes encoding the subunits of the SDH enzyme, specifically SdhB, SdhC, and SdhD.[5] The cross-resistance patterns among different SDHI fungicides can be complex, with some mutations conferring resistance to a broad range of SDHIs, while others may be more specific.[3][4]
This guide will outline a robust experimental workflow to assess the cross-resistance profile of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole against a panel of commercially available fungicides with diverse MoAs.
Designing a Comprehensive Cross-Resistance Study
A well-designed cross-resistance study should be systematic and comparative, providing a clear picture of the new compound's performance against both sensitive and resistant fungal strains.
Selection of Fungal Isolates: The Foundation of a Robust Assay
The selection of fungal isolates is a critical first step. The study should include:
-
Wild-Type (Sensitive) Isolates: A collection of geographically and genetically diverse wild-type isolates of key target pathogens. These isolates have no known history of exposure to the fungicide classes being tested and serve as the baseline for sensitivity.
-
Characterized Resistant Isolates: A panel of isolates with well-characterized mechanisms of resistance to fungicides from different FRAC groups. This should include, at a minimum:
-
SDHI-Resistant Isolates: Isolates with known mutations in the SdhB, SdhC, or SdhD genes.
-
Azole (DMI)-Resistant Isolates: Isolates with known mutations in the CYP51 gene, which is the target for demethylation inhibitors (FRAC Group 3).[2][6][7][8]
-
QoI-Resistant Isolates: Isolates with mutations in the cytochrome b gene, the target for quinone outside inhibitors (FRAC Group 11).
-
Benzimidazole-Resistant Isolates: Isolates with mutations in the β-tubulin gene (FRAC Group 1).
-
-
Isolates with Other Resistance Mechanisms: If available, include isolates with resistance due to enhanced efflux pump activity or target gene overexpression.[2][9][10]
Comparator Fungicide Panel: A Multi-MoA Approach
To establish a comprehensive cross-resistance profile, 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole should be tested against a panel of fungicides representing different FRAC groups. This allows for the detection of both positive cross-resistance (resistance to both compounds) and the rare but valuable phenomenon of negative cross-resistance (where resistance to one compound increases sensitivity to another).
Table 1: Example Comparator Fungicide Panel
| FRAC Group | Chemical Class | Active Ingredient | Mode of Action |
| 7 | Pyrazole-4-carboxamides | Fluxapyroxad | Succinate Dehydrogenase Inhibition |
| 7 | Pyridine-ethyl-benzamides | Boscalid | Succinate Dehydrogenase Inhibition |
| 3 | Triazoles | Tebuconazole | Sterol Biosynthesis Inhibition (C14-demethylase) |
| 11 | Strobilurins | Azoxystrobin | Quinone Outside Inhibition (Respiration) |
| 1 | Benzimidazoles | Carbendazim | β-tubulin assembly in mitosis |
| Multi-site | Phthalonitriles | Chlorothalonil | Multi-site contact activity |
Experimental Protocol: In Vitro Sensitivity Assays
In vitro sensitivity assays are a standard and efficient method for determining the efficacy of fungicides against fungal growth.[11][12] The following protocol outlines a common method using 96-well microtiter plates.
Step-by-Step Methodology:
-
Fungicide Stock Solution Preparation: Prepare stock solutions of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole and all comparator fungicides in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial Dilutions: Perform serial dilutions of each fungicide in the appropriate liquid growth medium (e.g., Potato Dextrose Broth - PDB) within the wells of a 96-well microtiter plate. The concentration range should be sufficient to capture the full dose-response curve, from no inhibition to complete inhibition of fungal growth. Include a solvent control (medium with DMSO) and a negative control (medium only).
-
Inoculum Preparation: Prepare a standardized spore suspension or mycelial fragment suspension of each fungal isolate. The concentration should be optimized to allow for measurable growth within the incubation period.
-
Inoculation: Add a defined volume of the fungal inoculum to each well of the microtiter plates.
-
Incubation: Incubate the plates at the optimal temperature and humidity for the specific fungal species being tested, typically for 2 to 7 days.
-
Growth Assessment: Measure fungal growth by assessing the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis: For each fungicide and isolate combination, plot the percentage of growth inhibition against the logarithm of the fungicide concentration. Use a non-linear regression analysis to calculate the Effective Concentration 50 (EC50) , which is the concentration of the fungicide that inhibits fungal growth by 50%.[11]
Diagram 1: Experimental Workflow for In Vitro Sensitivity Assay
Caption: Workflow for determining fungicide EC50 values.
Data Interpretation and Visualization
The raw EC50 values provide a quantitative measure of fungicide sensitivity. To assess cross-resistance, it is essential to calculate the Resistance Factor (RF) for each resistant isolate.
Resistance Factor (RF) = EC50 of Resistant Isolate / EC50 of a Representative Sensitive Isolate
An RF value significantly greater than 1 indicates resistance. By comparing the RF values for 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole with the RF values for the comparator fungicides across the panel of resistant isolates, we can determine the cross-resistance profile.
Table 2: Hypothetical Cross-Resistance Data for Fungal Pathogen X
| Isolate ID | Resistance Profile (Known Mutation) | Fluxapyroxad RF | Boscalid RF | Tebuconazole RF | Azoxystrobin RF | 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole RF |
| WT-1 | Wild-Type (Sensitive) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| SDHI-R1 | SdhB-H272R | >100 | >100 | 1.2 | 0.9 | >100 |
| SDHI-R2 | SdhC-G143A | 50.2 | 5.3 | 1.1 | 1.0 | 45.8 |
| DMI-R1 | CYP51-Y136F | 1.1 | 0.9 | >50 | 1.3 | 1.2 |
| QoI-R1 | Cyt b-G143A | 0.8 | 1.0 | 1.2 | >1000 | 0.9 |
Interpretation of Hypothetical Data:
-
Positive Cross-Resistance within SDHIs: The high RF values for the SDHI-resistant isolates (SDHI-R1 and SDHI-R2) against both fluxapyroxad and 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole suggest a strong positive cross-resistance between these two pyrazole-based SDHIs. The different RF values for SDHI-R2 against fluxapyroxad and boscalid highlight the complex nature of SDHI cross-resistance.[3][4]
-
No Cross-Resistance with Other MoAs: The RF values close to 1.0 for the DMI and QoI resistant isolates against 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole indicate a lack of cross-resistance with these fungicide classes. This is an expected and desirable outcome, as it suggests that the new compound could be an effective rotational partner for DMI and QoI fungicides in resistance management programs.[13]
Diagram 2: Logic of Cross-Resistance Interpretation
Caption: Decision logic for interpreting cross-resistance data.
Investigating the Molecular Basis of Resistance
To gain a deeper understanding of the observed cross-resistance patterns, molecular analysis of the target genes in the resistant isolates is crucial.
Protocol for Molecular Characterization:
-
DNA Extraction: Extract genomic DNA from both sensitive and resistant fungal isolates.
-
PCR Amplification: Design primers to amplify the target genes of interest (e.g., SdhB, SdhC, SdhD, CYP51, cytochrome b, β-tubulin).
-
DNA Sequencing: Sequence the PCR products to identify any point mutations that could lead to amino acid substitutions in the target proteins.
-
Sequence Alignment: Align the DNA sequences from the resistant isolates with those from the sensitive isolates to pinpoint the specific mutations associated with resistance.
This molecular data, when correlated with the in vitro sensitivity data, provides a powerful tool for understanding the mechanisms of resistance and predicting the potential for resistance development in the field.
Conclusion and Future Directions
A thorough and systematic evaluation of cross-resistance is a non-negotiable step in the development of any new fungicide. By following the principles and protocols outlined in this guide, researchers can generate a robust dataset to predict the performance of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole in the context of existing fungicide resistance in fungal populations. This information is invaluable for establishing effective and sustainable resistance management strategies, thereby safeguarding the utility of this promising new active ingredient for years to come. Future studies should also investigate the potential for resistance development through laboratory selection experiments and monitor field populations for any shifts in sensitivity once the compound is commercialized.
References
-
Snelders E, Camps SMT, Karawajczyk A, Schaftenaar G, Kema GHJ, van der Lee HA, et al. (2012) Triazole Fungicides Can Induce Cross-Resistance to Medical Triazoles in Aspergillus fumigatus. PLoS ONE 7(3): e31801. [Link]
-
Amiri, A., & Baggio, J. S. (2023). Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection. PhytoFrontiers™, 3(3), 369-380. [Link]
-
Chen, F., Tang, L., & Zhou, M. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. Phytopathology®, 113(5), 840-858. [Link]
-
Azevedo, M. M., Faria-Ramos, I., & Cerdà-Bennasser, P. (2020). Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review. Revista Iberoamericana de Micología, 37(2), 43-48. [Link]
-
Snelders, E., Camps, S. M. T., Karawajczyk, A., Schaftenaar, G., Kema, G. H. J., van der Lee, H. A., ... & Melchers, W. J. G. (2012). Triazole fungicides can induce cross-resistance to medical triazoles in Aspergillus fumigatus. PloS one, 7(3), e31801. [Link]
- Google Patents. (n.d.). CN104705327A - Pyrazole fungicide composition.
-
Deising, H. B., Reimann, S., & Paschke, M. (2008). Mechanisms and significance of fungicide resistance. FEMS microbiology letters, 283(2), 133-140. [Link]
-
Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(9), 880-887. [Link]
-
Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(9), 880-887. [Link]
-
Fungicide Resistance Action Committee. (n.d.). FRAC. Retrieved January 26, 2024, from [Link]
-
Robbins, N., Wright, G. D., & Cowen, L. E. (2021). Antifungal drug resistance: evolution, mechanisms and impact. Nature Reviews Microbiology, 19(11), 739-751. [Link]
-
Khan, M., & Khan, A. U. (2022). Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions. Plants, 11(19), 2539. [Link]
-
Baggio, J. S., & Amiri, A. (2023). Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection. PhytoFrontiers, 3(3), 369-380. [Link]
-
Wang, B., Chen, W. T., Min, L. J., Han, L., Sun, N. B., & Liu, X. H. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Heteroatom Chemistry, 2022. [Link]
-
Kovacevik, B., Mitrev, S., Arsov, E., Markova Ruzdik, N., Todevska, D., & Trajkova, F. (2023). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. Journal of Agriculture and Plant Sciences, 21(1), 41-52. [Link]
-
Hu, G., Chen, Q., Zhong, G., & Yang, X. (2023). Discovery of novel 1, 5‐diaryl‐3‐trifluoropyrazoles as antifungal pesticides for crop protection. Pest Management Science. [Link]
-
Chartrain, L., & Brown, J. K. M. (2023). Molecular evolution and mechanisms of fungicide resistance in plant pathogenic fungi. In Understanding and managing fungicide resistance (pp. 1-38). Burleigh Dodds Science Publishing. [Link]
-
Oklahoma State University Extension. (n.d.). Fungicide Resistance Management. Retrieved January 26, 2024, from [Link]
-
Cortesi, P., & Bisiach, M. (2006). Methods for fungicide efficacy screenings: multiwell testing procedures for the oomycetes Phytophthora infestans and Pythium ultimum. Journal of microbiological methods, 67(1), 158-165. [Link]
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- 7. Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms and significance of fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 11. extension.okstate.edu [extension.okstate.edu]
- 12. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
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analytical standards for 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
Technical Comparison Guide: Analytical Standards for 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
Executive Summary
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole (CDMP) is a specialized fluorinated building block, increasingly critical in the synthesis of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel pharmaceutical scaffolds. Unlike its ubiquitous trifluoromethyl (
However, the synthesis of CDMP often yields critical impurities—specifically the des-chloro analog (
This guide compares Certified Reference Materials (CRMs) against Research-Grade (RG) alternatives, demonstrating why CRMs are the only viable option for regulatory submission and robust process validation.
Comparative Analysis: CRM vs. Research-Grade
The following analysis contrasts a typical ISO 17034-accredited CRM with a standard commercial research-grade reagent.
| Feature | Certified Reference Material (CRM) | Research-Grade (RG) Standard | Impact on Data Integrity |
| Purity Assignment | Mass Balance / qNMR (typically >99.0%) | Area % (HPLC/GC) only (typically >95%) | RG ignores non-chromatographic impurities (water, salts), leading to assay errors of 2-5%. |
| Uncertainty | Explicitly stated (e.g., | Not reported | Without uncertainty, "pass/fail" decisions on raw material batches are statistically invalid. |
| Isotopic Fidelity | Verified via High-Res MS & | Assumed based on synthesis route | RG often contains 1-3% of the |
| Traceability | SI-Traceable (NIST/BIPM) | Internal Batch Reference | RG data cannot be defended in regulatory audits (EPA/EMA). |
| Homogeneity | Tested between-bottle & within-bottle | Not tested | Risk of inconsistent results if the standard segregates during storage. |
The "Chlorodifluoro" Analytical Challenge
The primary analytical risk with CDMP is the "Fluorine Mimicry" effect. The
-
The Impurity Trap: In many synthetic routes (e.g., reaction of chlorodifluoroacetylacetone with hydrazine), hydrogen-chlorine exchange can occur, generating the
analog. -
Detection Failure: Standard C18 HPLC gradients often fail to resolve the
and species due to their nearly identical hydrophobicity.
Solution: The protocol below utilizes
Experimental Protocols
Protocol A: High-Resolution HPLC-UV/MS Impurity Profiling
Objective: To separate the CDMP target from its des-chloro and regioisomeric impurities.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)
-
Mobile Phase B: Acetonitrile (LC-MS Grade)
-
Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Zorbax Eclipse Plus C18),
, .
Method:
-
Flow Rate:
-
Temperature:
-
Gradient:
-
0-2 min: 10% B (Isocratic hold to elute polar salts)
-
2-15 min: 10%
90% B (Linear gradient) -
15-20 min: 90% B (Wash)
-
-
Detection:
-
UV:
(Pyrazole ring absorption) -
MS: ESI(+) Mode. Target Mass
(for C5H5ClF2N2). -
Note: Look for the characteristic Chlorine isotope pattern (
ratio of 3:1).
-
Self-Validation Step:
If a single peak is observed by UV, check the MS spectrum at the leading and tailing edges of the peak. A shift in the mass spectrum (e.g., appearance of
Protocol B: Structural Confirmation via NMR
Objective: Definitive distinction between
Setup:
-
Solvent: DMSO-
or CDCl (DMSO is preferred for pyrazole solubility). -
Internal Standard:
-Trifluorotoluene ( ).
Interpretation:
-
(Target): Appears as a Singlet (un-coupled) typically in the range of -45 to -60 ppm .
-
Why? No direct H-F coupling on the same carbon.
-
-
(Impurity): Appears as a Doublet (
) in the range of -110 to -130 ppm .-
Why? The geminal proton splits the fluorine signal.
-
-
(Impurity): Appears as a Singlet around -60 to -65 ppm .
-
Differentiation: The chemical shift difference between
and is subtle; however, the signal is typically broader due to the quadrupole moment of the adjacent Chlorine nucleus.
-
Qualification Workflow Visualization
The following diagram illustrates the decision logic for qualifying a new batch of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole standard.
Caption: Workflow for the qualification of Chlorodifluoromethyl-pyrazole standards, highlighting the critical
References
-
ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Link
-
Santa Cruz Biotechnology . 3-(Difluoromethyl)-5-methyl-1H-pyrazole (Related Analog Data). Accessed Jan 2026. Link
-
Alfa Chemistry . 19F NMR Chemical Shift Table and Shielding Effects. Accessed Jan 2026. Link
-
National Institutes of Health (NIH) . Fast 19F Magic Angle Spinning NMR for Structural Characterization. PubMed Central. Link
-
Enamine . Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Link
Safety Operating Guide
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole proper disposal procedures
Executive Summary: The "Halogenated" Imperative
As researchers, we often treat waste disposal as a janitorial afterthought.[1] However, when handling fluorinated building blocks like 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole , disposal is a chemical engineering challenge.[1] This compound contains a chlorodifluoromethyl group (
The Critical Directive: This is Halogenated Organic Waste .[1] It cannot be treated as general trash or flushed down the drain.[1] Its thermal destruction requires specific high-temperature incineration with flue gas scrubbing to capture the resulting Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases.[1] Failure to segregate this correctly puts downstream waste handlers at risk of corrosive gas exposure and violates EPA/RCRA compliance.[1]
Part 1: Chemical Intelligence & Hazard Profile
Before initiating disposal, you must characterize the "enemy."[1] This compound is a robust intermediate often used in the synthesis of SDHI fungicides.[1] Its stability is an asset in synthesis but a liability in disposal.[1]
| Property | Data | Operational Implication |
| CAS Number | 934759-09-8 (or related isomer 90586-92-8) | Use for waste manifest verification.[1] |
| Molecular Formula | High Nitrogen/Halogen content = NOx/HF/HCl generator.[1] | |
| Physical State | Solid (typically off-white powder) | Dust inhalation risk during transfer.[1] |
| Key Functional Group | Requires scrubbing. Combustion releases corrosive HF & HCl.[1] | |
| GHS Classifications | H302 (Harmful if swallowed)H315 (Skin Irrit.)H319 (Eye Irrit.)[1] | Standard PPE (Nitrile gloves, goggles) is mandatory.[1] |
Part 2: Laboratory Waste Segregation Workflow
The most common error in disposing of fluorinated pyrazoles is cross-contamination .[1] Mixing this high-value disposal stream with non-halogenated solvents increases disposal costs significantly and complicates the incineration process.[1]
The Golden Rule: If it contains the
Figure 1: Logic flow for segregating fluorinated pyrazole waste at the bench. Note the strict separation from non-halogenated streams to ensure proper downstream incineration.
Part 3: The Disposal Protocol (Step-by-Step)
This protocol is designed to be self-validating. If you cannot complete a step (e.g., you lack the correct container), the process halts.[1]
Scenario A: Disposal of Pure Solid (Expired/Excess Reagent)
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Avoid glass for solid waste to prevent breakage in the waste drum.[1]
-
Solubilization (Optional but Recommended): While solid disposal is acceptable, dissolving the solid in a compatible halogenated solvent (like Dichloromethane) can facilitate easier incineration injection.[1] Only do this if you already have a halogenated waste stream.
-
Labeling:
-
Mark as "Hazardous Waste - Solid, Toxic." [1]
-
Explicitly write: "Contains Fluorinated Pyrazoles - HF Generator."
-
-
Sealing: Tape the lid shut with parafilm or electrical tape to prevent vibration loosening during transport.[1]
Scenario B: Disposal of Reaction Mixtures (Liquid)
-
Segregation: Pour into the Halogenated Solvent carboy.
-
pH Check: If the reaction involved acids/bases, neutralize the mixture to pH 6-8 before adding to the waste drum to prevent exothermic reactions or gas evolution in the drum.
-
Log It: Update the waste log immediately. Record the volume and the estimated concentration of the pyrazole.
Scenario C: Contaminated Debris (Gloves, Syringes, Silica Gel)[1]
-
Silica Gel: Flash chromatography silica containing this compound must be dried in a fume hood (to remove volatile solvents) and then treated as Solid Hazardous Waste .[1]
-
Sharps: Needles contaminated with this compound go into the standard Sharps container.[1] The high-temperature incineration of medical waste sharps is sufficient to destroy the compound.[1]
Part 4: The Destruction Mechanism (The "Why")
Why do we insist on incineration? Chemical neutralization (e.g., bleach) is ineffective against the stable pyrazole ring and the strong C-F bonds.[1]
The Industrial Pathway: The waste is sent to a TSDF (Treatment, Storage, and Disposal Facility) equipped with a rotary kiln incinerator.[1]
-
Thermal Oxidation: The compound is injected at temperatures >1100°C.[1]
-
Reaction:
[1]
-
-
Acid Gas Scrubbing: The exhaust gas (flue gas) passes through a wet scrubber (typically Sodium Hydroxide).[1]
-
Capture:
[1]
-
-
Emission Monitoring: The facility monitors for unburned organics (POHCs) to ensure 99.99% destruction efficiency.[1]
Figure 2: The industrial destruction pathway.[1] Note that the primary goal is not just destroying the molecule, but capturing the toxic HF/HCl byproducts in the scrubber.
Part 5: Emergency Contingencies
Spill Cleanup (Bench Scale < 5g):
-
Evacuate: Clear the immediate area.
-
PPE: Wear double nitrile gloves, lab coat, and safety goggles.[1]
-
Containment: Cover the spill with a specialized absorbent (e.g., Vermiculite or a dedicated "Organic" spill kit).[1]
-
Cleaning:
-
Disposal: Label the debris bag as "Hazardous Waste - Debris (Fluorinated Pyrazole)" and place it in the solid waste bin.[1]
References
-
PubChem. (2023).[1] Compound Summary: 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole.[1] National Library of Medicine.[1] Retrieved from [Link](Note: Link directs to closest structural analog class for hazard verification).[1]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Incineration of Halogenated Organic Compounds. EPA Waste Management Guidelines. Retrieved from [Link].[1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link].
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
